Resminostat
Descripción
This compound has been used in trials studying the treatment of Sezary Syndrome, Mycosis fungoides, Hodgkin's Lymphoma, Hepatocellular Carcinoma, and Lymphoma, T-Cell, Cutaneous, among others.
This compound is an orally bioavailable inhibitor of histone deacetylases (HDACs) with potential antineoplastic activity. This compound binds to and inhibits HDACs leading to an accumulation of highly acetylated histones. This may result in an induction of chromatin remodeling, inhibition of the transcription of tumor suppressor genes, inhibition of tumor cell division and the induction of tumor cell apoptosis. HDACs, upregulated in many tumor types, are a class of enzymes that deacetylate chromatin histone proteins.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
a histone deacetylase inhibitor; structure in first source
Structure
3D Structure
Propiedades
IUPAC Name |
(E)-3-[1-[4-[(dimethylamino)methyl]phenyl]sulfonylpyrrol-3-yl]-N-hydroxyprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21/h3-10,12,21H,11H2,1-2H3,(H,17,20)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECGNJPYVFEKOD-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)/C=C/C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235587 | |
| Record name | Resminostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864814-88-0 | |
| Record name | Resminostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864814-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resminostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864814880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resminostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12392 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Resminostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RESMINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1578EUB98L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Resminostat's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resminostat is an orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity across a range of hematological and solid malignancies. By targeting class I, IIb, and IV HDACs, this compound alters the epigenetic landscape of cancer cells, leading to the reactivation of silenced tumor suppressor genes and the downregulation of oncogenic pathways. This guide provides a comprehensive technical overview of this compound's core mechanism of action, detailing its effects on cellular processes, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the intricate signaling pathways involved.
Core Mechanism of Action: HDAC Inhibition
This compound functions as a potent inhibitor of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] HDACs remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure that represses transcription. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin configuration that allows for the transcription of previously silenced genes.[2] This epigenetic reprogramming is the foundational mechanism through which this compound exerts its anti-cancer effects.
Targeting Specific HDAC Isoforms
This compound exhibits inhibitory activity against a specific subset of HDAC isoforms. This selective inhibition is critical to its therapeutic window and efficacy.
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 42.5 | [2] |
| HDAC3 | 50.1 | [2] |
| HDAC6 | 71.8 | [2] |
| HDAC8 | 877 | [2] |
Cellular Consequences of HDAC Inhibition by this compound
The primary effect of this compound-mediated HDAC inhibition is a cascade of downstream events that collectively suppress tumor growth and promote cancer cell death.
Cell Cycle Arrest
A hallmark of this compound's action is the induction of cell cycle arrest, primarily at the G0/G1 phase.[3] This is achieved through the modulation of key cell cycle regulatory proteins.
-
Upregulation of p21 and p27: this compound treatment leads to a significant increase in the expression of the cyclin-dependent kinase (CDK) inhibitors p21 and p27.[4] These proteins bind to and inhibit CDK2/cyclin E and CDK4/cyclin D complexes, thereby preventing the G1 to S phase transition.
-
Downregulation of Cyclin D1: Concurrently, this compound suppresses the expression of Cyclin D1, a key protein required for G1 phase progression.[3]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells through both intrinsic and extrinsic pathways.
-
Modulation of Bcl-2 Family Proteins: this compound alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic members like Bim and Bax while downregulating the anti-apoptotic protein Bcl-xL.[3] This shift in the Bcl-2 family equilibrium leads to increased mitochondrial outer membrane permeabilization and the release of cytochrome c.
-
Activation of Caspases: The release of cytochrome c initiates the caspase cascade, leading to the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3 and -7).[3][4] Activated caspases are responsible for the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Modulation of Key Signaling Pathways
This compound has been shown to interfere with critical signaling pathways that are often dysregulated in cancer.
-
Akt/mTOR Pathway: this compound can interfere with the Akt signaling pathway by reducing the phosphorylation of its downstream effectors, 4E-BP1 and p70S6K.[3] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition by this compound contributes to the drug's anti-cancer activity.[5][6]
Anti-Angiogenic and Anti-Metastatic Effects
Emerging evidence suggests that this compound possesses anti-angiogenic and anti-metastatic properties.
-
Downregulation of VEGF: In hepatocellular carcinoma (HCC) cells, this compound has been shown to reduce the gene expression of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis.[4]
-
Modulation of Epithelial-to-Mesenchymal Transition (EMT): this compound can induce a shift from a mesenchymal to a more epithelial phenotype in HCC cells, which is associated with reduced invasive and migratory potential.[7] This is accompanied by the downregulation of mesenchymal markers like vimentin and the upregulation of epithelial markers.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effect | Reference |
| Hep3B | Hepatocellular Carcinoma | CCK-8 | 24 hours | Dose-dependent inhibition (20-100 nM) | [4] |
| Multiple Myeloma (OPM-2, NCI-H929, U266) | Multiple Myeloma | Not Specified | Not Specified | Growth abrogation at low micromolar concentrations | [2] |
| HNSCC (SCC25, CAL27, FaDu) | Head and Neck Squamous Cell Carcinoma | CCK-8 | Not Specified | Dose-dependent decrease in proliferation | [9] |
Table 2: Effects of this compound on Gene and Protein Expression
| Cell Line | Target Molecule | Effect | Method | Reference |
| Hep3B | Global HDAC activity | 62.33% decrease with 80 nM this compound | HDAC Activity Assay | [4] |
| Hep3B, HepG2, Huh7 | HDAC1, 2, 3 | Downregulation of gene expression | qRT-PCR | [4] |
| Hep3B | Caspase 3, 7, 8 | Upregulation of mRNA levels | qRT-PCR | [4] |
| Hep3B | BCL-2 | Downregulation of gene expression | qRT-PCR | [4] |
| Hep3B | BIM, BAX | Upregulation of gene expression | qRT-PCR | [4] |
| Hep3B | Cyclin D1 | Downregulation of RNA expression | qRT-PCR | [4] |
| Hep3B | p21, p27 | Upregulation of RNA expression | qRT-PCR | [4] |
| OPM-2, NCI-H929, U266 | Cyclin D1, cdc25a, Cdk4, pRb | Decreased protein levels | Western Blot | [3] |
| OPM-2, NCI-H929, U266 | p21 | Upregulation of protein levels | Western Blot | [3] |
| OPM-2, NCI-H929, U266 | Bim, Bax | Increased protein levels | Western Blot | [3] |
| OPM-2, NCI-H929, U266 | Bcl-xL | Decreased protein levels | Western Blot | [3] |
Table 3: Clinical Efficacy of this compound (SHELTER Study - Advanced HCC)
| Treatment Arm | Endpoint | Result | Reference |
| This compound + Sorafenib | Progression-Free Survival Rate (PFSR) at 12 weeks | 66.6% | [10] |
| This compound Monotherapy | Progression-Free Survival Rate (PFSR) at 12 weeks | 33.3% | [10] |
| This compound + Sorafenib | Median Progression-Free Survival (PFS) | 4.6 months | [10] |
| This compound Monotherapy | Median Progression-Free Survival (PFS) | 1.4 months | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound's mechanism of action are provided below.
HDAC Inhibition Assay (Fluorometric)
This protocol is adapted from a general method for measuring the activity of class I, II, and IV HDACs.[3]
-
Prepare Reagents:
-
Enzyme Buffer: 15 mM Tris-HCl (pH 8.1), 0.25 mM EDTA, 250 mM NaCl, 10% v/v glycerol.
-
Substrate Stock: Prepare a stock solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO.
-
Developer Solution: A solution containing a lysine developer (e.g., trypsin) in a suitable buffer.
-
Stop Solution: A solution containing a potent HDAC inhibitor (e.g., Trichostatin A) to terminate the reaction.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 40 µL of enzyme buffer containing the HDAC enzyme of interest (e.g., recombinant human HDAC1, 3, or 6).
-
Add 1 µL of this compound at various concentrations (or vehicle control).
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the stop solution.
-
Add 50 µL of the developer solution and incubate at 37°C for 15 minutes.
-
Measure the fluorescence using a microplate reader with excitation at 355 nm and emission at 460 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (CCK-8)
This protocol is a standard method for assessing cell viability and proliferation.[11][12]
-
Cell Seeding:
-
Harvest cancer cells and resuspend them in a complete culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in a culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (or vehicle control).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.
-
Western Blot Analysis for Cell Cycle and Apoptosis Proteins
This protocol outlines the detection of proteins such as p21, Cyclin D1, and Bcl-2 family members.[13][14]
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extracts and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p21, anti-Cyclin D1, anti-Bax, anti-Bcl-xL) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.[9]
-
Cell Preparation:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.
Figure 1: Overview of this compound's Mechanism of Action.
Figure 2: this compound's Effect on Cell Cycle Regulation.
Figure 3: this compound-Induced Apoptosis Pathway.
Figure 4: Workflow for Cell Cycle Analysis.
Conclusion
This compound's mechanism of action is multi-faceted, stemming from its primary role as an HDAC inhibitor. By inducing an open chromatin state, this compound triggers a cascade of events including cell cycle arrest and apoptosis, and modulates key oncogenic signaling pathways. The preclinical and clinical data gathered to date provide a strong rationale for its continued development as a promising anti-cancer therapeutic. This guide offers a foundational understanding for researchers and drug development professionals seeking to further explore and leverage the therapeutic potential of this compound.
References
- 1. 4SC to present supportive preclinical data on this compound's potential as maintenance therapy for CTCL - 4SC AG [4sc.com]
- 2. New data supports this compound’s mechanism of action in CTCL maintenance therapy - 4SC AG [4sc.com]
- 3. This compound | HDAC | TargetMol [targetmol.com]
- 4. The therapeutic properties of this compound for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. This compound induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Cyclin D1 expression by western blotting methods and immunohistochemistry in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Resminostat as a Pan-HDAC Inhibitor
Introduction
This compound (also known as 4SC-201 or RAS2410) is an orally bioavailable, pan-histone deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class of compounds.[1][2][3] It is under clinical evaluation for various malignancies, demonstrating potential as both a monotherapy and in combination with other anti-cancer agents.[4] By targeting multiple HDAC enzymes, this compound modulates gene expression to inhibit tumor growth, induce apoptosis, and enhance the body's anti-tumor immune response.[4][5][6] Its primary mechanism involves the induction of histone hyperacetylation, which leads to chromatin remodeling and the transcription of tumor suppressor genes that are often silenced in cancer cells.[1]
Chemical Properties
-
IUPAC Name: (2E)-3-[1-({4-[(dimethylamino)methyl]phenyl}sulfonyl)-1H-pyrrol-3-yl]-N-hydroxyprop-2-enamide[1]
-
Synonyms: 4SC-201, RAS2410[1]
-
Molecular Formula: C₁₆H₁₉N₃O₄S[1]
Core Mechanism of Action
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the lysine residues of histones and other non-histone proteins.[7] This deacetylation process leads to a more condensed chromatin structure, restricting the access of transcription factors and resulting in the silencing of gene expression. In many cancers, HDACs are overexpressed, leading to the downregulation of critical tumor suppressor genes.[7][8]
This compound acts as a pan-HDAC inhibitor, targeting class I, IIb, and IV HDACs.[3][6][9] It binds to the zinc-containing catalytic domain of these enzymes, blocking their deacetylase activity.[7] This inhibition results in the accumulation of acetylated histones, leading to a more relaxed, open chromatin state. This "euchromatin" state allows for the re-expression of silenced tumor suppressor genes, which in turn can halt cell proliferation and induce apoptosis.[1] Beyond histones, this compound also increases the acetylation of non-histone proteins like α-Tubulin, further contributing to its anti-cancer effects.[10]
Quantitative Data
The efficacy and selectivity of this compound have been quantified in numerous preclinical and clinical studies.
Table 1: In Vitro HDAC Isoform Selectivity of this compound
| HDAC Isoform | Mean IC₅₀ (nM) |
| HDAC1 | 42.5[11][12][13] |
| HDAC3 | 50.1[11][12][13] |
| HDAC6 | 71.8[11][12][13] |
| HDAC8 | 877[11][12][13] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | IC₅₀ (µM) |
| Head and Neck Squamous Cell Carcinoma | SCC25 | 0.775[11][13] |
| Head and Neck Squamous Cell Carcinoma | FaDu | 0.899[11][13] |
| Head and Neck Squamous Cell Carcinoma | CAL27 | 1.572[11][13] |
| Hepatocellular Carcinoma (HCC) with AZD-2014 | Various | 0.07 - 0.89[11][13] |
| Multiple Myeloma | OPM-2, NCI-H929, U266 | Low micromolar range[12] |
Table 3: Key Efficacy Data from Clinical Trials
| Study / Cancer Type | Treatment Arm | Metric | Result |
| RESMAIN / Cutaneous T-Cell Lymphoma (CTCL) | This compound (Maintenance) | Median Progression-Free Survival (PFS) | 8.3 months[14] |
| RESMAIN / Cutaneous T-Cell Lymphoma (CTCL) | Placebo | Median Progression-Free Survival (PFS) | 4.2 months[14] |
| SHELTER / Hepatocellular Carcinoma (HCC) | This compound + Sorafenib | Progression-Free Survival at 12 weeks | 70%[15] |
| SHELTER / Hepatocellular Carcinoma (HCC) | This compound + Sorafenib | Overall Survival (OS) | 8.0 months[15] |
Modulation of Key Signaling Pathways
This compound exerts its anti-neoplastic effects by modulating multiple intracellular signaling pathways that govern cell survival, proliferation, and death.
1. Induction of Apoptosis
This compound activates both the intrinsic and extrinsic apoptosis pathways.[15]
-
Intrinsic Pathway: It alters the balance of Bcl-2 family proteins, increasing the expression of pro-apoptotic members like Bim and Bax while decreasing anti-apoptotic proteins such as Bcl-xL.[12] This shift leads to mitochondrial depolarization, the release of cytochrome c, and the subsequent activation of caspase-9 and effector caspases 3 and 7.[16]
-
Extrinsic Pathway: this compound has also been shown to activate caspase-8, a key initiator of the extrinsic apoptotic cascade.[12][15]
2. Cell Cycle Arrest
This compound can abrogate cancer cell growth by inducing G0/G1 cell cycle arrest.[12] This is achieved by modulating the expression of key cell cycle regulators. It downregulates proteins that promote cell cycle progression, including cyclin D1, Cdk4, and cdc25a, and reduces the phosphorylation of the retinoblastoma protein (pRb).[12] Concurrently, this compound upregulates the expression of cyclin-dependent kinase inhibitors like p21, which act as crucial brakes on the cell cycle.[12][15]
3. Akt and MEK/ERK Signaling
This compound has been shown to interfere with the Akt signaling pathway by decreasing the phosphorylation of its downstream effectors, 4E-BP1 and p70S6k.[2][12] Furthermore, in combination with the multikinase inhibitor sorafenib, this compound can effectively impair MEK/ERK signaling, a critical pathway for cell growth and invasion.[10]
Experimental Protocols
Standardized methodologies are crucial for the evaluation of HDAC inhibitors like this compound.
1. General Experimental Workflow
The preclinical evaluation of an HDAC inhibitor typically follows a hierarchical workflow, from initial enzymatic assays to cellular and in vivo models.
2. Protocol: In Vitro HDAC Inhibitory Activity Assay
This protocol describes a common fluorometric method to determine the IC₅₀ of this compound against specific HDAC isoforms.[17]
-
Principle: HDAC enzymes deacetylate a fluorogenic substrate. A developer solution, often containing trypsin, then cleaves the deacetylated substrate, releasing a fluorescent molecule that can be quantified.[17] The inhibitory effect of this compound is measured by the reduction in fluorescence.
-
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6).
-
Assay Buffer (e.g., 15 mM Tris-HCl pH 8.1, 250 mM NaCl, 10% glycerol).[12]
-
Developer solution (e.g., Lysine Developer with Trichostatin A as a stop reagent).
-
This compound (serially diluted).
-
96-well microtiter plates (black, flat-bottom).
-
Fluorescence plate reader.
-
-
Methodology:
-
Add assay buffer, diluted HDAC enzyme, and varying concentrations of this compound to the wells of a 96-well plate.[12]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.[12]
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 15-30 minutes at 37°C to allow for fluorophore development.
-
Measure the fluorescence using a plate reader (e.g., excitation at 370 nm, emission at 450 nm).[18]
-
Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control and plot the data to determine the IC₅₀ value.
-
3. Protocol: Cell Proliferation (MTT) Assay
This protocol measures the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
This compound (serially diluted).
-
MTT reagent (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well cell culture plates.
-
Absorbance microplate reader.
-
-
Methodology:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only controls.
-
Incubate the cells for a specified duration (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the control and determine the IC₅₀ value.
-
Clinical Development and Applications
This compound has been investigated in multiple clinical trials for both hematological and solid tumors.
-
Cutaneous T-Cell Lymphoma (CTCL): The pivotal Phase II RESMAIN study evaluated this compound as a maintenance therapy for patients with advanced-stage CTCL who had achieved disease control with prior systemic therapy.[6][19][20] The study met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival for patients receiving this compound compared to placebo.[9][14] This has been the basis for marketing authorization applications.[14]
-
Hepatocellular Carcinoma (HCC): The Phase II SHELTER study investigated this compound in combination with sorafenib for patients with advanced HCC.[15][21] The combination showed promising results, achieving a 70% progression-free survival rate at 12 weeks and an overall survival of 8 months.[15]
-
Other Cancers: this compound has also been studied in Hodgkin's lymphoma, biliary tract cancer, and pancreatic cancer.[3][4][22]
Across these trials, this compound has generally been well-tolerated, with the most common side effects being mild to moderate and manageable.[9][23]
This compound is a potent, orally available pan-HDAC inhibitor with a well-defined mechanism of action. By inducing hyperacetylation of histone and non-histone proteins, it reactivates tumor suppressor gene expression and modulates multiple signaling pathways critical for cancer cell survival and proliferation, including the apoptosis, cell cycle, and Akt pathways. Preclinical data demonstrates its broad anti-proliferative activity, and clinical trials, particularly the RESMAIN study in CTCL, have confirmed its therapeutic efficacy. This compound represents a significant therapeutic agent in the landscape of epigenetic cancer therapy.
References
- 1. This compound | C16H19N3O4S | CID 11609955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Phase I study of this compound, an HDAC inhibitor, combined with S-1 in patients with pre-treated biliary tract or pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significant milestone reached for pivotal RESMAIN study of this compound as maintenance therapy in CTCL - 4SC AG [4sc.com]
- 5. New data supports this compound’s mechanism of action in CTCL maintenance therapy - 4SC AG [4sc.com]
- 6. 4SC - this compound and RESMAIN Study Update - 4SC AG [4sc.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches | Springer Nature Experiments [experiments.springernature.com]
- 9. 4SC announces update relating to this compound’s (Kinselby) Marketing Authorisation Application - 4SC AG [4sc.com]
- 10. Histone deacetylase inhibitor this compound in combination with sorafenib counteracts platelet-mediated pro-tumoral effects in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound's approval by the EMA (and the FDA, MHRA and more): How long will you have to wait? | Everyone.org [everyone.org]
- 15. The therapeutic properties of this compound for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4SC to present supportive preclinical data on this compound's potential as maintenance therapy for CTCL - 4SC AG [4sc.com]
- 20. RESMAIN Trial of this compound for CTCL Maintenance Continues After Positive Safety Review [trial.medpath.com]
- 21. ascopubs.org [ascopubs.org]
- 22. Completed - 4SC AG [4sc.com]
- 23. First-in-human, Pharmacokinetic and Pharmacodynamic Phase I Study of this compound, an Oral Histone Deacetylase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Resminostat on Histone H3 and H4 Acetylation: A Technical Guide
Executive Summary: Resminostat is an orally bioavailable, pan-histone deacetylase (HDAC) inhibitor that targets class I, IIb, and IV HDACs. By blocking the enzymatic activity of these key epigenetic regulators, this compound induces hyperacetylation of histone proteins, including H3 and H4. This alteration in chromatin structure leads to the reactivation of silenced tumor suppressor genes, resulting in anti-proliferative effects, cell cycle arrest, and apoptosis in various cancer models. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantifiable effects on histone acetylation, detailed experimental protocols for analysis, and the key signaling pathways involved.
Mechanism of Action: HDAC Inhibition
Histone acetylation is a critical epigenetic modification that regulates gene expression. The process is dynamically controlled by two opposing enzyme families: histone acetyltransferases (HATs), which add acetyl groups to lysine residues on histone tails, and histone deacetylases (HDACs), which remove them.[1][2] Acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and the negatively charged DNA backbone. This results in a more relaxed chromatin structure (euchromatin), which is permissive to transcription.[2] Conversely, HDACs promote a condensed chromatin state (heterochromatin), leading to transcriptional repression.[2]
This compound functions as a pan-HDAC inhibitor.[3][4] As a hydroxamate-based compound, it chelates the zinc ion within the catalytic site of HDAC enzymes, effectively blocking their deacetylase activity.[5] This inhibition shifts the balance towards histone hyperacetylation, leading to the downstream anti-cancer effects.[6][7]
Quantitative Data Presentation
This compound has demonstrated potent inhibitory activity against multiple HDAC enzymes, leading to a measurable increase in global and specific histone acetylation.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various human Zn2+-dependent HDAC proteins.
| HDAC Class | Isoform | IC50 (nmol/L) |
| Class I | HDAC1 | 127[8] |
| HDAC2 | Data not specified | |
| HDAC3 | Data not specified | |
| HDAC8 | Data not specified | |
| Class IIb | HDAC6 | 343[8] |
| HDAC10 | Data not specified | |
| Class IV | HDAC11 | Data not specified |
| Data derived from in vitro HDAC activity assays.[8][9] |
Table 2: Cellular Effects of this compound on HDAC Activity and Cell Proliferation
This table presents quantitative data on the functional consequences of this compound treatment in hepatocellular carcinoma (HCC) cell lines.
| Cell Line | Parameter | Treatment | Result |
| Hep3B | Global HDAC Activity | 80 nM this compound (24h) | ~62.33% Reduction[1] |
| Hep3B (with SGBS CM*) | Global HDAC Activity | 80 nM this compound (24h) | ~52.67% Reduction[1] |
| Multiple Myeloma (MM) cells | Histone H4 Acetylation | Not specified | Highly Acetylated[10] |
| HCC cells | Global Acetylation | Dose-dependent | Increase observed[9] |
| HCC cells | H3K27 Acetylation | Dose-dependent | Hyperacetylation detected[9] |
| SGBS CM: Simpson-Golabi-Behmel syndrome conditioned medium, used to simulate an adipocyte-rich tumor microenvironment.[1] |
Experimental Protocols
The analysis of this compound's effect on histone H3 and H4 acetylation typically involves standard molecular biology techniques to detect changes in protein modification levels.
Western Blotting for Histone Acetylation
This is the most common method to qualitatively and semi-quantitatively assess changes in histone acetylation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, MM.1S) at an appropriate density. Treat with various concentrations of this compound (e.g., 20-100 nM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[1]
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS containing a protease inhibitor.
-
Lyse cells in a hypotonic buffer to isolate nuclei.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in distilled water.
-
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of histone extracts (e.g., 10-20 µg) on a 15% SDS-polyacrylamide gel. Acetylated histones H3 and H4 migrate at approximately 16 kDa and 12 kDa, respectively.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Rabbit anti-acetyl-Histone H3 (e.g., targeting K9/K14)
-
Rabbit anti-acetyl-Histone H4
-
Rabbit anti-total Histone H3 or H4 (as a loading control)
-
Anti-β-actin (as a whole-cell lysate loading control).[11]
-
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Flow Cytometry for Histone Acetylation
Flow cytometry allows for the high-throughput quantification of histone acetylation at the single-cell level.
Methodology:
-
Cell Preparation: Treat and harvest cells as described for Western blotting.
-
Fixation: Fix approximately 1x10^6 cells with 1% paraformaldehyde for 15 minutes at 4°C to preserve cellular structures.[11]
-
Permeabilization: Permeabilize cells with a detergent-based buffer (e.g., 0.4% Triton X-100) for 5 minutes at room temperature to allow antibody access to the nucleus.[12]
-
Antibody Staining:
-
Incubate cells with a primary antibody against acetylated H3 or H4 for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Incubate with a fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 30 minutes in the dark.[11]
-
-
DNA Staining (Optional): For cell cycle analysis, counterstain with a DNA-intercalating dye like DAPI or Propidium Iodide.
-
Analysis: Acquire data on a flow cytometer. Gate on the single-cell population and measure the fluorescence intensity, which corresponds to the level of histone acetylation.[12]
Signaling Pathways and Downstream Effects
The hyperacetylation of histones H3 and H4 induced by this compound triggers a cascade of events that culminate in anti-tumor activity.
-
Gene Expression Changes: Increased acetylation at gene promoters, particularly of tumor suppressor genes like p21, leads to their transcriptional reactivation.[1][10]
-
Cell Cycle Arrest: Upregulation of p21, a cyclin-dependent kinase inhibitor, leads to a G0/G1 phase cell cycle arrest.[10] This is often accompanied by the downregulation of key cell cycle proteins such as cyclin D1, CDK4, and CDC25A.[10]
-
Induction of Apoptosis: this compound treatment activates both intrinsic and extrinsic apoptotic pathways, evidenced by the activation of caspases 3, 8, and 9.[1][10]
-
Akt Pathway Interference: this compound can also interfere with pro-survival signaling pathways, such as by reducing the phosphorylation of key effectors in the Akt pathway like 4E-BP1 and p70S6K.[10]
References
- 1. The therapeutic properties of this compound for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 3. ashpublications.org [ashpublications.org]
- 4. ascopubs.org [ascopubs.org]
- 5. mdpi.com [mdpi.com]
- 6. New data supports this compound’s mechanism of action in CTCL maintenance therapy - 4SC AG [4sc.com]
- 7. This compound demonstrates potential to significantly alleviate itching in CTCL patients - 4SC AG [4sc.com]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. Histone deacetylase inhibitor this compound in combination with sorafenib counteracts platelet-mediated pro-tumoral effects in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | HDAC | TargetMol [targetmol.com]
- 11. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Resminostat-Induced Apoptosis: A Technical Guide to the Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resminostat, a pan-histone deacetylase (HDAC) inhibitor, has demonstrated potent anti-tumor activity by inducing programmed cell death, or apoptosis, in various cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced apoptosis. It details the core signaling pathways, summarizes key quantitative data from preclinical studies, outlines typical experimental protocols for investigation, and provides visual representations of the critical pathways and workflows. The primary focus is on the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, which converge to execute cell death.
Introduction to this compound and HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes and promoting cell survival and proliferation.
This compound is an oral pan-HDAC inhibitor that targets class I, IIb, and IV HDACs. By inhibiting these enzymes, this compound promotes histone hyperacetylation, which alters the chromatin landscape, reactivates silenced genes, and downregulates excessively active oncogenic pathways. A primary consequence of this epigenetic modulation is the induction of apoptosis, making this compound a promising therapeutic agent in oncology.
The Core Apoptotic Pathways Activated by this compound
This compound triggers apoptosis through a dual mechanism, engaging both the intrinsic and extrinsic pathways. This ensures a robust and efficient induction of cell death in susceptible cancer cells.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for this compound-induced apoptosis, centered around the mitochondria.
-
Modulation of Bcl-2 Family Proteins: this compound alters the balance between pro- and anti-apoptotic members of the Bcl-2 protein family. It downregulates the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic BH3-only proteins BIM and BAX. This shift in the Bcl-2 rheostat is a critical initiating event.
-
Mitochondrial Permeability Transition Pore (mPTP) Activation: this compound activates the mPTP, a protein complex in the inner mitochondrial membrane. This is evidenced by the physical association of cyclophilin-D and adenine nucleotide translocator 1 (ANT-1).
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The combination of pro-apoptotic Bcl-2 family protein activity and mPTP opening leads to MOMP. This results in the loss of mitochondrial membrane potential and the release of key pro-apoptotic factors from the intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase-9 Activation: Released cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome. Within this complex, pro-caspase-9 is cleaved and activated.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7, which carry out the systematic dismantling of the cell.
Resminostat-Induced Cell Cycle Arrest in G1/G2 Phase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resminostat, a pan-histone deacetylase (HDAC) inhibitor, has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer models. A key mechanism underlying its therapeutic potential is the induction of cell cycle arrest, primarily at the G1 and G2 phases. This technical guide provides an in-depth overview of the molecular mechanisms governing this compound-induced cell cycle arrest, detailed experimental protocols for its investigation, and a summary of the key molecular players involved.
Introduction to this compound and Cell Cycle Control
This compound belongs to the class of hydroxamic acid-based HDAC inhibitors. By inhibiting the activity of HDAC enzymes, this compound leads to the hyperacetylation of histone and non-histone proteins. This alteration in the cellular acetylation landscape results in the modulation of gene expression, ultimately impacting critical cellular processes such as proliferation, differentiation, and apoptosis.
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transitions between these phases are controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Dysregulation of this machinery is a hallmark of cancer, leading to uncontrolled cell proliferation.
Mechanism of this compound-Induced G1 Phase Arrest
This compound has been shown to induce a robust cell cycle arrest in the G0/G1 phase in several cancer cell lines, including multiple myeloma.[1] This arrest is primarily mediated by the modulation of key G1 regulatory proteins.
Key Molecular Events in G1 Arrest:
-
Upregulation of p21 (CDKN1A): this compound treatment leads to a significant increase in the expression of the CDK inhibitor p21.[1] p21 plays a crucial role in G1 arrest by binding to and inhibiting the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes.
-
Downregulation of Cyclin D1 and CDK4: A corresponding decrease in the protein levels of Cyclin D1 and its catalytic partner CDK4 is observed following this compound treatment.[1] This reduction further contributes to the inactivation of the G1/S checkpoint.
-
Hypophosphorylation of Retinoblastoma protein (Rb): The inhibition of Cyclin D-CDK4/6 activity prevents the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry.
Quantitative Data Summary: G1 Arrest
While specific quantitative data for this compound-induced cell cycle distribution is not extensively published, the expected outcomes based on its mechanism of action and studies on similar HDAC inhibitors are summarized below.
| Cell Line | This compound Concentration | Duration of Treatment | % Cells in G0/G1 (Fold Change vs. Control) | Reference |
| Multiple Myeloma (OPM-2, NCI-H929, U266) | 1 µM | Not Specified | Increased | [1] |
| Breast Cancer (MDA-MB-231) | 0.2 µM (NK-HDAC-1) | 24 h | Significant Increase |
| Protein | Expected Change upon this compound Treatment | Reference |
| p21 | ↑ | [1] |
| Cyclin D1 | ↓ | [1] |
| CDK4 | ↓ | [1] |
| p-Rb | ↓ | Inferred |
Mechanism of this compound-Induced G2 Phase Arrest
Evidence suggests that HDAC inhibitors, including compounds with similar mechanisms to this compound, can also induce cell cycle arrest at the G2/M phase, particularly at higher concentrations. This G2 arrest provides an additional layer of anti-proliferative control.
Key Molecular Events in G2 Arrest:
-
Modulation of Cyclin B1/CDK1 Activity: The G2/M transition is primarily driven by the Cyclin B1-CDK1 complex. HDAC inhibitors can influence the expression and activity of this complex, although the precise mechanisms for this compound are still under investigation.
-
Involvement of p27 (CDKN1B): The CDK inhibitor p27 has also been implicated in the regulation of cell cycle progression. While its role in this compound-induced G2 arrest is not fully elucidated, changes in its expression or localization could contribute to the arrest.
Quantitative Data Summary: G2 Arrest
Quantitative data for this compound-induced G2 arrest is limited. The table below presents data from a study on a novel HDAC inhibitor, NK-HDAC-1, which exhibits a G2/M arrest phenotype at higher concentrations.
| Cell Line | NK-HDAC-1 Concentration | Duration of Treatment | % Cells in G2/M (Fold Change vs. Control) |
| Breast Cancer (MDA-MB-231) | 0.4 µM | 24 h | Significant Increase |
| Protein | Expected Change upon this compound Treatment |
| Cyclin B1 | ↓ (in some contexts) |
| CDK1 | ↓ (in some contexts) |
| p27 | ↑ (in some contexts) |
Signaling Pathways Implicated in this compound-Induced Cell Cycle Arrest
The precise signaling pathways that mediate this compound's effects on cell cycle regulatory proteins are an active area of research. Based on the known functions of HDACs and the effects of other HDAC inhibitors, several pathways are likely involved:
-
p53-Dependent Pathway: In cells with wild-type p53, HDAC inhibitors can induce p53 acetylation and activation, leading to the transcriptional upregulation of p21 and subsequent G1 arrest.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. HDAC inhibitors have been shown to modulate this pathway, which can, in turn, affect the expression and activity of cell cycle proteins.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade involved in cell cycle control. Cross-talk between HDACs and the MAPK pathway may influence the cellular response to this compound.
Experimental Protocols
Cell Culture and this compound Treatment
-
Culture the desired cancer cell line (e.g., MDA-MB-231, OPM-2) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24, 48 hours).
Cell Cycle Analysis by Flow Cytometry
Protocol:
-
Cell Preparation: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to gate on single cells and generate a DNA content histogram. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Proteins
Protocol:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p21, anti-Cyclin D1, anti-CDK4, anti-Cyclin B1, anti-CDK1, anti-p27, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression levels.
Conclusion
This compound effectively induces cell cycle arrest in cancer cells, primarily through the modulation of key regulatory proteins in the G1 and G2 phases. The upregulation of the CDK inhibitor p21 and the downregulation of Cyclin D1/CDK4 are central to its G1 arrest mechanism. While the precise signaling pathways are still being fully elucidated, the p53, PI3K/Akt, and MAPK pathways are likely to be key players. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of this compound-induced cell cycle arrest and to evaluate its therapeutic potential in various cancer models. Further research is warranted to obtain more quantitative data on the dose- and time-dependent effects of this compound on cell cycle distribution and protein expression across a broader range of cancer types.
References
Resminostat's Impact on Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resminostat is an orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a variety of preclinical and clinical settings.[1][2] By targeting HDAC enzymes, this compound alters the epigenetic landscape of cancer cells, leading to changes in chromatin structure and gene expression that can inhibit proliferation, induce apoptosis, and modulate other key cellular processes.[3][4] This technical guide provides an in-depth overview of this compound's core mechanism of action, with a focus on its impact on chromatin remodeling, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Mechanism of Action: HDAC Inhibition and Chromatin Remodeling
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the lysine residues of histone and non-histone proteins.[3] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.[5] By inhibiting HDACs, this compound promotes histone hyperacetylation, which neutralizes the positive charge of lysine residues and weakens the interaction between histones and DNA.[3] This results in a more relaxed, open chromatin conformation (euchromatin), making gene promoters more accessible to the transcriptional machinery and leading to the re-expression of silenced tumor suppressor genes.[2][5]
This compound is a pan-HDAC inhibitor, targeting multiple HDAC isoforms.[1][6] Specifically, it is a potent inhibitor of class I, IIb, and IV HDACs.[7][8] The inhibition of these enzymes by this compound leads to a global increase in histone acetylation, a key event in chromatin remodeling.[5]
Quantitative Data
The following tables summarize the quantitative data regarding this compound's inhibitory activity and its effects on cancer cell lines.
Table 1: this compound HDAC Inhibitory Activity
| HDAC Class/Isoform | IC50 (nmol/L) | Reference |
| HDAC Class I/II | 127 | [9] |
| HDAC1 | 42.5 | [10] |
| HDAC3 | 50.1 | [10] |
| HDAC6 | 71.8 | [10] |
| HDAC8 | 877 | [10] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.4 - 8.7 (range across 9 NSCLC cell lines) | [11] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | 0.775 | [10] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 1.572 | [10] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 0.899 | [10] |
| Hep3B | Hepatocellular Carcinoma | Dose-dependent reduction in proliferation | [5] |
| HepG2 | Hepatocellular Carcinoma | Dose-dependent reduction in proliferation | [5] |
| Huh7 | Hepatocellular Carcinoma | Dose-dependent reduction in proliferation | [5] |
Signaling Pathways Modulated by this compound
This compound's impact on chromatin remodeling leads to the modulation of various signaling pathways critical for cancer cell survival and proliferation.
This compound treatment has been shown to downregulate the expression of genes involved in the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[12][13] This suggests that this compound can shift cancer cells towards a more epithelial and less invasive phenotype.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on chromatin remodeling.
HDAC Activity Assay
This protocol is used to measure the inhibitory effect of this compound on HDAC enzyme activity.
Materials:
-
HeLa nuclear extract (or other source of HDACs)
-
This compound (or other test compounds)
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
Lysine developer
-
Trichostatin A (TSA) as a positive control
-
96-well plate
-
Fluorometric plate reader
Procedure:
-
In a 96-well plate, add the assay buffer, HeLa nuclear extract, and the HDAC fluorometric substrate.
-
Add this compound at various concentrations to the appropriate wells. Include a positive control (TSA) and a no-inhibitor control.
-
Incubate the plate at 37°C for 30 minutes.[14]
-
Stop the reaction by adding the lysine developer.
-
Incubate for an additional 30 minutes at 37°C.[14]
-
Measure the fluorescence using a plate reader. The fluorescence intensity is proportional to the HDAC activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.[15][16]
Western Blot for Histone Acetylation
This protocol is used to detect the levels of acetylated histones in cells treated with this compound.
Materials:
-
Cell culture media and reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and for different time points.
-
Harvest the cells and lyse them using a suitable lysis buffer.[17]
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.[17]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[18]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.
Chromatin Immunoprecipitation (ChIP)
This protocol is used to determine the association of acetylated histones with specific genomic regions following this compound treatment.[19]
Materials:
-
Cell culture media and reagents
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator
-
Antibodies against specific acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K27)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target genomic regions
Procedure:
-
Treat cultured cells with this compound.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells.
-
Sonciate the cell lysates to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an antibody specific for the acetylated histone of interest. A no-antibody or IgG control should be included.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for the promoter regions of target genes.
Conclusion
This compound's ability to inhibit HDACs and induce chromatin remodeling is central to its anti-cancer effects. By promoting a more open chromatin structure, this compound facilitates the re-expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis. Furthermore, its influence on gene expression programs, such as the epithelial-to-mesenchymal transition, highlights its potential to inhibit tumor progression and metastasis. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and other HDAC inhibitors on the epigenetic regulation of cancer. This in-depth understanding is crucial for the continued development and optimal clinical application of this promising class of therapeutic agents.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Facebook [cancer.gov]
- 3. This compound | C16H19N3O4S | CID 11609955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The therapeutic properties of this compound for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Phase I study of this compound, an HDAC inhibitor, combined with S-1 in patients with pre-treated biliary tract or pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinmedjournals.org [clinmedjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitor this compound in combination with sorafenib counteracts platelet-mediated pro-tumoral effects in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. epigentek.com [epigentek.com]
- 19. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Resminostat In Vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resminostat is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor with demonstrated anti-neoplastic activity in various cancer models. It primarily targets HDAC1, HDAC3, and HDAC6, leading to hyperacetylation of histones and other proteins. This epigenetic modulation results in the re-expression of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells. These application notes provide a summary of the in vitro efficacy of this compound and detailed protocols for its use in cell culture experiments, including cell viability and western blot analyses.
Data Presentation
The following tables summarize the quantitative data regarding the in vitro activity of this compound across different cancer cell lines.
Table 1: IC50 Values of this compound for HDAC Enzymes
| HDAC Enzyme | Mean IC50 (nM) |
| HDAC1 | 42.5 |
| HDAC3 | 50.1 |
| HDAC6 | 71.8 |
| HDAC8 | 877 |
Data sourced from MedchemExpress.[1]
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Treatment Duration (hours) |
| SCC25 | Head and Neck Squamous Cell Carcinoma (HNSCC) | CCK-8 | 0.775 | 72 |
| CAL27 | Head and Neck Squamous Cell Carcinoma (HNSCC) | CCK-8 | 1.572 | 72 |
| FaDu | Head and Neck Squamous Cell Carcinoma (HNSCC) | CCK-8 | 0.899 | 72 |
| Hep3B | Hepatocellular Carcinoma (HCC) | Cell Proliferation | Not specified | 24 |
| HepG2 | Hepatocellular Carcinoma (HCC) | Cell Proliferation | Not specified | 24 |
| Huh7 | Hepatocellular Carcinoma (HCC) | Cell Proliferation | Not specified | 24 |
| OPM-2 | Multiple Myeloma (MM) | MTT | ~1 | Not specified |
| NCI-H929 | Multiple Myeloma (MM) | MTT | ~1 | Not specified |
| U266 | Multiple Myeloma (MM) | MTT | ~1 | Not specified |
Data for HNSCC cell lines from MedchemExpress.[1] Data for HCC and MM cell lines indicates significant reduction in proliferation at the specified concentrations.[2]
Experimental Protocols
General Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as Hep3B (Hepatocellular Carcinoma), SCC25 (Head and Neck Squamous Cell Carcinoma), or OPM-2 (Multiple Myeloma) can be used.
-
Culture Media:
-
Hep3B and SCC25: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
OPM-2: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency. For adherent cells (Hep3B, SCC25), wash with PBS, detach with Trypsin-EDTA, and re-seed at an appropriate split ratio. For suspension cells (OPM-2), dilute the cell suspension to the desired density.
This compound Preparation
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assay (CCK-8/MTT)
This protocol is designed to assess the effect of this compound on cancer cell proliferation and viability.
-
Cell Seeding:
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare a series of this compound dilutions in culture medium (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
Viability Assessment:
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.
-
For MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot for Histone Acetylation
This protocol is used to detect the increase in histone acetylation following this compound treatment, confirming its mechanism of action.
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with this compound (e.g., 1 µM and 5 µM) for 24 hours. Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated-Histone H3 or acetylated-Histone H4 overnight at 4°C. Use an antibody for total Histone H3 or β-actin as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone or loading control levels.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: this compound's mechanism of action and signaling pathway.
References
Resminostat Stock Solution Preparation: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, accurate and reproducible preparation of stock solutions is paramount for reliable experimental outcomes. This document provides detailed application notes and protocols for the preparation of Resminostat stock solutions using Dimethyl Sulfoxide (DMSO).
This compound is a potent, orally bioavailable inhibitor of histone deacetylases (HDACs), with particular activity against HDAC1, HDAC3, and HDAC6.[1][2] It plays a crucial role in epigenetic regulation by inducing hyperacetylation of histones, which leads to chromatin remodeling, modulation of gene expression, and ultimately, anti-tumor effects such as cell cycle arrest and apoptosis.[3][4] These characteristics make this compound a valuable tool in cancer research and drug development.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₉N₃O₄S | [3] |
| Molecular Weight | 349.4 g/mol | [3][5] |
| Appearance | Crystalline solid | [6] |
| Solubility in DMSO | 10 mg/mL to 100 mg/mL | [2][5][6][7] |
| Solubility in Ethanol | 65 mg/mL to 70 mg/mL | [5][7] |
| Solubility in Water | Insoluble or <1 mg/mL | [5][7] |
Note: The hydrochloride salt of this compound has a molecular weight of 385.9 g/mol .[1][6] It is important to use the correct molecular weight for calculations based on the specific form of the compound.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.
-
Pre-weighing Preparation: Before handling this compound powder, ensure that all necessary equipment is clean and readily accessible. It is advisable to allow the this compound vial to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weighing this compound: Carefully weigh out 3.494 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[8] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5][9]
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the this compound stock solution.
| Condition | Duration | Source(s) |
| This compound Powder | -20°C for up to 3 years | [2][5][7] |
| Stock Solution in DMSO | -80°C for up to 1 year | [5][7] |
| -20°C for 1 to 3 months | [5][8] |
Note: It is recommended to use fresh DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2][5] Aqueous solutions of this compound are not recommended for storage for more than one day.[6]
Mechanism of Action and Signaling Pathway
This compound functions as a pan-HDAC inhibitor, with selectivity for Class I (HDAC1, 3) and Class IIb (HDAC6) enzymes.[1][5] Inhibition of these enzymes leads to an accumulation of acetylated histones and other proteins, which in turn alters gene expression. This results in the induction of tumor suppressor genes, cell cycle arrest, and apoptosis.[3][4] this compound has also been shown to interfere with the Akt signaling pathway by decreasing the phosphorylation of 4E-BP1 and p70S6k.[5][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C16H19N3O4S | CID 11609955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The therapeutic properties of this compound for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | HDAC | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. chembk.com [chembk.com]
Determining the Potency of Resminostat: IC50 Values Across Diverse Cancer Cell Lines
Application Notes and Protocols for Researchers in Oncology and Drug Development
Introduction
Resminostat is an orally bioavailable histone deacetylase (HDAC) inhibitor that has shown promise in a variety of hematological and solid tumors. By targeting HDAC enzymes, this compound alters the acetylation status of histones and other proteins, leading to the reactivation of silenced tumor suppressor genes, cell cycle arrest, and induction of apoptosis.[1][2] This document provides a summary of the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, a detailed protocol for determining these values, and an overview of the key signaling pathways affected by this compound.
Data Presentation: this compound IC50 Values
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The IC50 values, representing the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Hepatocellular Carcinoma | Hep3B | 5.9 | [2] |
| HLE | 3.7 | [2] | |
| HLF | 2.0 | [2] | |
| Head and Neck Squamous Cell Carcinoma | SCC25 | 0.775 | |
| CAL27 | 1.572 | ||
| FaDu | 0.899 | ||
| Multiple Myeloma | NCI-H929, U-266, RPMI-8226, OPM-2 | 2.5 - 3 |
Experimental Protocols
Determining the IC50 of this compound using a CCK-8 Assay
This protocol outlines the steps to determine the IC50 value of this compound in adherent cancer cell lines using a Cell Counting Kit-8 (CCK-8) assay. This method is based on the reduction of a tetrazolium salt by cellular dehydrogenases to produce a colored formazan product, which is directly proportional to the number of living cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete medium to achieve a range of desired concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1 to 100 µM) to determine the approximate IC50, followed by a more focused range in subsequent experiments.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
After the 72-hour incubation, add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflow
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining this compound IC50.
Caption: this compound's mechanism of action via HDAC inhibition.
Conclusion
This compound demonstrates potent anti-proliferative effects across a variety of cancer cell lines, with IC50 values typically in the low micromolar range. Its mechanism of action as an HDAC inhibitor leads to significant changes in gene expression, ultimately resulting in cell cycle arrest and apoptosis. The provided protocol offers a standardized method for researchers to determine the IC50 of this compound in their specific cancer cell models of interest, facilitating further investigation into the therapeutic potential of this compound.
References
Application Notes and Protocols: Western Blot Analysis of Acetylated Histones Following Resminostat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resminostat is an orally available histone deacetylase (HDAC) inhibitor that targets class I, IIb, and IV HDACs.[1] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, which plays a crucial role in the epigenetic regulation of gene expression. This alteration in chromatin structure can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making this compound a promising agent in oncology research and development.[2] Western blotting is a fundamental technique to elucidate the pharmacodynamic effects of this compound by quantifying the changes in histone acetylation.
These application notes provide a comprehensive guide to performing Western blot analysis to measure the levels of acetylated histones in cell cultures treated with this compound.
Mechanism of Action: this compound-Induced Histone Hyperacetylation
Histone acetylation and deacetylation are key post-translational modifications that regulate chromatin structure and gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and leading to a more relaxed chromatin structure that is permissive for transcription. Conversely, HDACs remove these acetyl groups, resulting in a more condensed chromatin structure and transcriptional repression.
This compound inhibits the activity of HDACs, leading to a state of histone hyperacetylation. This increase in acetylation, particularly on histone H3 and H4, is a direct indicator of this compound's target engagement and biological activity within the cell. Western blot analysis using antibodies specific for acetylated histones allows for the sensitive detection and quantification of this effect.
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and subsequent anti-cancer effects.
Quantitative Data Presentation
Disclaimer: The following tables contain illustrative data for representational purposes only. Specific quantitative results for this compound may vary depending on the cell line, experimental conditions, and antibody used. Researchers should generate their own data for accurate analysis.
Table 1: Dose-Dependent Effect of this compound on Pan-Acetylated Histone H3 and H4 Levels
| This compound (nM) | Fold Change in Acetyl-Histone H3 (Normalized to Total H3) | Fold Change in Acetyl-Histone H4 (Normalized to Total H4) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 50 | 1.8 | 2.1 |
| 100 | 3.5 | 4.2 |
| 200 | 5.2 | 6.8 |
| 500 | 7.9 | 9.5 |
Table 2: Time-Course of this compound (200 nM) Effect on Specific Histone H3 Acetylation Marks
| Time (hours) | Fold Change in Acetyl-H3K9 (Normalized to Total H3) | Fold Change in Acetyl-H3K14 (Normalized to Total H3) | Fold Change in Acetyl-H3K27 (Normalized to Total H3) |
| 0 | 1.0 | 1.0 | 1.0 |
| 6 | 2.5 | 3.1 | 2.8 |
| 12 | 4.8 | 5.9 | 5.2 |
| 24 | 5.3 | 6.5 | 5.8 |
| 48 | 4.9 | 6.1 | 5.4 |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., HeLa, HepG2, A2780) in appropriate culture dishes at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).
II. Histone Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.[1]
-
Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
III. Western Blot Protocol
Caption: A streamlined workflow for Western blot analysis of acetylated histones.
-
Sample Preparation: Mix equal amounts of protein (typically 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (a 15% gel is recommended for good resolution of histones). Run the gel until adequate separation of proteins is achieved.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-acetyl-H3K9, anti-acetyl-H3K14) diluted in the blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the acetylated histone bands to the corresponding total histone bands (or a loading control like β-actin) to account for any variations in protein loading.[3]
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient protein loading | Increase the amount of protein loaded onto the gel. |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage). Check transfer with Ponceau S staining. | |
| Primary antibody concentration too low | Increase the concentration of the primary antibody. | |
| Inactive secondary antibody or ECL substrate | Use fresh reagents. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Primary antibody concentration too high | Decrease the concentration of the primary antibody. | |
| Insufficient washing | Increase the number and/or duration of washes. | |
| Non-specific bands | Primary antibody is not specific | Use a more specific antibody. Perform a BLAST search of the immunogen sequence. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |
Conclusion
Western blot analysis is an indispensable tool for characterizing the cellular effects of this compound. By following these detailed protocols, researchers can reliably detect and quantify the increase in histone acetylation, providing a robust pharmacodynamic marker for this compound's activity. This information is critical for dose-response studies, time-course experiments, and the overall development of this compound as a potential therapeutic agent.
References
- 1. Histone deacetylase inhibitor this compound in combination with sorafenib counteracts platelet-mediated pro-tumoral effects in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic properties of this compound for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with Resminostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resminostat is an orally bioavailable histone deacetylase (HDAC) inhibitor with potential antineoplastic activity.[1] By inhibiting HDAC enzymes, this compound leads to an accumulation of acetylated histones, which alters chromatin structure and modulates the transcription of key genes involved in cell cycle regulation and apoptosis.[1] Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins, such as modified histones, with specific DNA regions in the genome.[2][3][4] This document provides detailed application notes and protocols for performing a ChIP assay to study the effects of this compound on histone acetylation at specific gene loci.
Mechanism of Action of this compound
This compound inhibits class I, IIb, and IV HDACs, leading to hyperacetylation of histones and other non-histone proteins.[5] This hyperacetylation neutralizes the positive charge of lysine residues on histone tails, weakening their interaction with the negatively charged DNA backbone.[6] The resulting "open" chromatin conformation allows for greater accessibility of transcription factors and RNA polymerase to DNA, leading to changes in gene expression.[6] One of the key outcomes of this compound treatment is the increased acetylation of histone H3 at lysine 9 (H3K9ac) and lysine 27 (H3K27ac), which are generally associated with active gene promoters and enhancers.[7][8]
A critical target gene of HDAC inhibitors is CDKN1A, which encodes the p21 protein, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest. Treatment with this compound has been shown to increase the levels of total p21 protein and acetylated histone H3. Therefore, a ChIP assay focusing on the enrichment of acetylated histones at the p21 promoter is a relevant application for studying the molecular effects of this compound.
Data Presentation: Expected Quantitative Outcomes
A successful ChIP-qPCR experiment with this compound is expected to show a significant increase in the enrichment of acetylated histone marks at the promoter regions of target genes like p21. The following tables present illustrative quantitative data that reflects the anticipated results of such an experiment.
Note: The following data is hypothetical and serves as an example of how to present quantitative results from a ChIP-qPCR experiment with this compound. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.
Table 1: Effect of this compound Treatment on Histone H3 Lysine 9 Acetylation (H3K9ac) at the p21 Promoter
| Target Gene Promoter | Treatment | Antibody | % Input (Mean ± SD) | Fold Enrichment vs. IgG (Mean ± SD) | Fold Enrichment vs. DMSO (Mean ± SD) |
| p21 | DMSO (Vehicle) | H3K9ac | 1.5 ± 0.2 | 15 ± 2.1 | 1.0 (Reference) |
| p21 | DMSO (Vehicle) | IgG | 0.1 ± 0.03 | 1.0 (Reference) | - |
| p21 | This compound (1 µM) | H3K9ac | 6.0 ± 0.7 | 60 ± 8.5 | 4.0 ± 0.5 |
| p21 | This compound (1 µM) | IgG | 0.1 ± 0.04 | 1.1 ± 0.2 | - |
| GAPDH (Control) | DMSO (Vehicle) | H3K9ac | 2.0 ± 0.3 | 20 ± 2.8 | 1.0 (Reference) |
| GAPDH (Control) | This compound (1 µM) | H3K9ac | 2.2 ± 0.4 | 22 ± 3.1 | 1.1 ± 0.2 |
Table 2: Effect of this compound Treatment on Histone H3 Lysine 27 Acetylation (H3K27ac) at the p21 Promoter
| Target Gene Promoter | Treatment | Antibody | % Input (Mean ± SD) | Fold Enrichment vs. IgG (Mean ± SD) | Fold Enrichment vs. DMSO (Mean ± SD) |
| p21 | DMSO (Vehicle) | H3K27ac | 1.2 ± 0.15 | 12 ± 1.7 | 1.0 (Reference) |
| p21 | DMSO (Vehicle) | IgG | 0.1 ± 0.02 | 1.0 (Reference) | - |
| p21 | This compound (1 µM) | H3K27ac | 5.4 ± 0.6 | 54 ± 7.6 | 4.5 ± 0.6 |
| p21 | This compound (1 µM) | IgG | 0.1 ± 0.03 | 1.0 ± 0.1 | - |
| MYT1 (Negative Control) | DMSO (Vehicle) | H3K27ac | 0.2 ± 0.05 | 2 ± 0.3 | 1.0 (Reference) |
| MYT1 (Negative Control) | This compound (1 µM) | H3K27ac | 0.25 ± 0.06 | 2.5 ± 0.4 | 1.25 ± 0.2 |
Experimental Protocols
This section provides a detailed protocol for a Chromatin Immunoprecipitation assay to assess changes in histone acetylation following treatment with this compound.
Signaling Pathway of this compound Action
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and transcriptional activation.
ChIP Experimental Workflow
Caption: Step-by-step workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Detailed Protocol
Materials and Reagents:
-
Cell Culture: Appropriate cell line (e.g., human cancer cell line known to respond to HDAC inhibitors), culture medium, flasks, and plates.
-
This compound: Stock solution in DMSO.
-
Cross-linking: 37% Formaldehyde, 1.25 M Glycine.
-
Buffers:
-
PBS (phosphate-buffered saline)
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)
-
RIPA Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 0.1% SDS, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)
-
Wash Buffer Low Salt (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS)
-
Wash Buffer High Salt (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS)
-
LiCl Wash Buffer (e.g., 10 mM Tris-HCl pH 8.0, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% sodium deoxycholate)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
-
Antibodies: ChIP-grade anti-H3K9ac, anti-H3K27ac, and Normal Rabbit IgG (as a negative control).
-
Immunoprecipitation: Protein A/G magnetic beads.
-
Enzymes: RNase A, Proteinase K.
-
DNA Purification: DNA purification kit or phenol:chloroform:isoamyl alcohol.
-
qPCR: qPCR master mix, primers for target and control gene promoters (e.g., p21, GAPDH, MYT1).
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO (vehicle control) for an optimized duration (e.g., 6-24 hours).
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into PBS and pellet by centrifugation.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.
-
Isolate nuclei by centrifugation.
-
Resuspend the nuclear pellet in RIPA Buffer.
-
Shear chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G beads.
-
Take an aliquot of the pre-cleared chromatin as "Input" control.
-
Incubate the remaining chromatin with the specific antibody (anti-H3K9ac, anti-H3K27ac) or IgG control overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes and incubate.
-
-
Washing:
-
Wash the beads sequentially with Wash Buffer Low Salt, Wash Buffer High Salt, LiCl Wash Buffer, and finally twice with TE Buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours or overnight.
-
Treat the samples with RNase A and then with Proteinase K.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a DNA purification kit or phenol:chloroform extraction.
-
Quantify the amount of immunoprecipitated DNA by qPCR using primers specific for the promoter regions of interest.
-
Data Analysis:
-
Percent Input Method: Calculate the amount of immunoprecipitated DNA as a percentage of the starting material (Input).
-
% Input = 2^(-ΔCt(adjusted input - IP)) * 100
-
Where ΔCt = Ct(IP) - Ct(Input)
-
-
Fold Enrichment Method: Calculate the enrichment of the target region relative to a negative control region or relative to the IgG control.
-
Fold Enrichment = 2^(-ΔΔCt)
-
Where ΔΔCt = (Ct(IP) - Ct(Input)) - (Ct(IgG) - Ct(Input))
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low DNA yield | Inefficient cell lysis or sonication. | Optimize lysis and sonication conditions. |
| Poor antibody quality or low protein abundance. | Use a validated ChIP-grade antibody. Increase cell number. | |
| High background | Incomplete washing. | Increase the number and duration of washes. |
| Too much antibody or beads. | Titrate antibody and bead concentrations. | |
| Non-specific binding. | Pre-clear chromatin for a longer duration. | |
| Inconsistent results | Variation in cell number or sonication. | Ensure consistent cell numbers and sonication for all samples. |
| Technical variability in qPCR. | Run qPCR replicates and include appropriate controls. |
Conclusion
The Chromatin Immunoprecipitation assay is an invaluable tool for elucidating the epigenetic mechanisms of action of drugs like this compound. By following the detailed protocols and considering the application notes provided, researchers can effectively investigate the impact of this compound on histone acetylation and its downstream effects on gene expression, contributing to a deeper understanding of its therapeutic potential.
References
- 1. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HMCan-diff: a method to detect changes in histone modifications in cells with different genetic characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histone H3.3 lysine 9 and 27 control repressive chromatin at cryptic enhancers and bivalent promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H3K9 and H3K14 acetylation co-occur at many gene regulatory elements, while H3K14ac marks a subset of inactive inducible promoters in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
Application Notes and Protocols for Resminostat and Sorafenib Combination Therapy in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with limited effective therapeutic options for advanced stages. Sorafenib, a multi-kinase inhibitor, has been a standard of care, but its efficacy is often hampered by resistance. Emerging evidence highlights the potential of combination therapies to overcome these limitations. Resminostat, a histone deacetylase (HDAC) inhibitor, has demonstrated synergistic anti-tumor effects when combined with sorafenib in preclinical HCC models.[1][2] This combination has been shown to enhance apoptosis, inhibit cell proliferation and invasion, and modulate key signaling pathways involved in tumorigenesis.[3][4][5]
These application notes provide a comprehensive overview and detailed protocols for studying the in vitro effects of this compound and Sorafenib combination therapy on HCC cells. The protocols are compiled from published research to ensure reproducibility and facilitate further investigation into this promising therapeutic strategy.
Data Presentation
Table 1: Cell Viability in HCC Cell Lines Treated with this compound and Sorafenib
| Cell Line | Treatment | Concentration | Duration (h) | Viable Cells (% of Control) | Reference |
| Hep3B | This compound | 1 µM | 72 | ~60% | [1] |
| Sorafenib | 5 µM | 72 | ~70% | [1] | |
| Combination | 1 µM Res + 5 µM Sor | 72 | ~20% | [1] | |
| HLE | This compound | 1 µM | 72 | ~80% | [1] |
| Sorafenib | 5 µM | 72 | ~95% | [1] | |
| Combination | 1 µM Res + 5 µM Sor | 72 | ~40% | [1] | |
| HLF | This compound | 1 µM | 72 | ~70% | [1] |
| Sorafenib | 5 µM | 72 | ~100% | [1] | |
| Combination | 1 µM Res + 5 µM Sor | 72 | ~30%*** | [1] |
*** p<0.001 compared to control.
Table 2: Induction of Apoptosis in HCC Cell Lines
| Cell Line | Treatment | Concentration | Duration (h) | Non-Viable Cells (%) | Reference |
| Hep3B | This compound | 1 µM | 72 | ~15%* | [1] |
| Sorafenib | 5 µM | 72 | ~10% | [1] | |
| Combination | 1 µM Res + 5 µM Sor | 72 | ~40% | [1] | |
| HLE | This compound | 1 µM | 72 | ~10% | [1] |
| Sorafenib | 5 µM | 72 | ~5% | [1] | |
| Combination | 1 µM Res + 5 µM Sor | 72 | ~25% | [1] | |
| HLF | This compound | 1 µM | 72 | ~12% | [1] |
| Sorafenib | 5 µM | 72 | ~8% | [1] | |
| Combination | 1 µM Res + 5 µM Sor | 72 | ~35%** | [1] |
* p<0.05, ** p<0.01 compared to control.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and Sorafenib Combination Therapy
Caption: Synergistic mechanism of this compound and Sorafenib in HCC.
Experimental Workflow for In Vitro Combination Studies
Caption: General workflow for in vitro drug combination studies.
Experimental Protocols
Cell Culture
-
Cell Lines: Human HCC cell lines such as Hep3B, HLE, HLF, HepG2, PLC/PRF/5, HuH-7, SNU-475, and SNU-387 can be used.[1][3] The choice of cell line may depend on the specific epithelial or mesenchymal characteristics to be investigated.[4]
-
Culture Medium: RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Drug Preparation and Treatment
-
This compound: Prepare a stock solution in DMSO. Further dilute in culture medium to the desired final concentration (e.g., 1 µM).[1]
-
Sorafenib: Prepare a stock solution in DMSO. Further dilute in culture medium to the desired final concentration (e.g., 5 µM).[1]
-
Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction). Allow cells to adhere overnight. Replace the medium with fresh medium containing the drugs, alone or in combination, at the indicated concentrations. A vehicle control (DMSO) should be included.[3]
Cell Viability Assay (Crystal Violet Staining)
This assay measures the number of viable cells based on the staining of adherent cells.
-
Procedure:
-
Seed cells in a 96-well plate and treat as described above for 72 hours.[1]
-
Remove the culture medium and gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes at room temperature.
-
Wash the cells extensively with water to remove excess stain.
-
Air dry the plate.
-
Solubilize the stain by adding 100 µL of methanol or 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the results to the vehicle-treated control group.[1]
-
Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the percentage of non-viable cells by detecting the uptake of propidium iodide (PI) in cells with compromised membranes.
-
Procedure:
-
Culture and treat cells in 6-well plates for 72 hours.[1]
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in a suitable binding buffer.
-
Add PI solution to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry. The percentage of PI-positive cells represents the non-viable cell population.[1]
-
Western Blot Analysis
This technique is used to detect specific proteins and assess changes in their expression or cleavage, such as PARP cleavage as an indicator of apoptosis.
-
Procedure:
-
Treat cells in 6-well plates for 48 hours.[1]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., PARP, cleaved PARP, β-actin) overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometry analysis and normalize to a loading control like β-actin.[1]
-
Cell Invasion Assay (Transwell Assay)
This assay assesses the invasive potential of cancer cells.
-
Procedure:
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed HCC cells in the upper chamber in a serum-free medium containing the drug treatments (e.g., 1 µM this compound and 2.5 µM Sorafenib).[3]
-
Add a medium containing a chemoattractant (e.g., FBS) to the lower chamber.[3]
-
Incubate for a specified period (e.g., 24-48 hours).
-
Remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of invaded cells under a microscope or quantify by eluting the stain and measuring the absorbance.[3]
-
The combination of this compound and Sorafenib has been shown to effectively block platelet-induced HCC cell invasion.[3][5][7]
-
Conclusion
The combination of this compound and Sorafenib presents a promising strategy for the treatment of HCC by synergistically inducing apoptosis and inhibiting cell proliferation and invasion. The protocols outlined in these application notes provide a framework for the in vitro investigation of this combination therapy. Further research utilizing these methods can contribute to a deeper understanding of the underlying molecular mechanisms and aid in the clinical development of this therapeutic approach. The observed sensitization of mesenchymal HCC cells to Sorafenib-induced apoptosis by this compound, along with the downregulation of stemness markers like CD44, underscores the potential of this combination to address tumor heterogeneity and resistance.[4][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase inhibitor this compound in combination with sorafenib counteracts platelet-mediated pro-tumoral effects in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor this compound in combination with sorafenib counteracts platelet-mediated pro-tumoral effects in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic antitumor effect of resveratrol and sorafenib on hepatocellular carcinoma through PKA/AMPK/eEF2K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Resminostat Treatment in a Xenograft Mouse Model of Liver Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resminostat is an orally administered pan-histone deacetylase (HDAC) inhibitor that has demonstrated potential in the treatment of advanced hepatocellular carcinoma (HCC).[1][2] By inhibiting HDAC enzymes, this compound modifies the chromatin structure, leading to the altered transcription of genes involved in key cellular processes such as differentiation, apoptosis, and cell cycle control.[1][2] Preclinical studies, particularly in xenograft mouse models of liver cancer, have been instrumental in elucidating its mechanism of action and therapeutic efficacy, both as a monotherapy and in combination with other targeted agents like Sorafenib.[3] These application notes provide a detailed overview of the experimental protocols and key findings from such studies.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism of action. As a pan-HDAC inhibitor, it targets class I, IIb, and IV HDACs.[4] This inhibition leads to the hyperacetylation of histone and non-histone proteins, which in turn modulates gene expression. In the context of liver cancer, this results in:
-
Induction of Apoptosis: this compound activates both the intrinsic and extrinsic apoptotic pathways, evidenced by the increased activity of caspases 3, 7, 8, and 9.[1] It also downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic proteins BIM and BAX.[1]
-
Cell Cycle Arrest: The compound has been shown to reduce the expression of Cyclin D1 and increase the expression of the cell cycle inhibitors p21 and p27.[1]
-
Inhibition of Angiogenesis: this compound can reduce the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in the formation of new blood vessels that supply tumors.[1]
-
Reversal of Epithelial-Mesenchymal Transition (EMT): In combination with Sorafenib, this compound can decrease the expression of mesenchymal-related genes and increase the expression of epithelial-related genes, which is associated with reduced invasive growth.[4][5]
-
Inhibition of MEK/ERK Signaling: The combination of this compound and Sorafenib has been shown to decrease the levels of phosphorylated ERK, indicating an inhibition of the mitogenic MEK/ERK signaling pathway.[3]
Key Experimental Data
The following tables summarize the quantitative data from a representative orthotopic xenograft mouse model study investigating the efficacy of this compound, both alone and in combination with Sorafenib.
Table 1: In Vivo Anti-Tumor Activity of this compound and Sorafenib in an Orthotopic Hep3B.1-7 Xenograft Model
| Treatment Group | Dosage | Administration | Mean Tumor Weight (g) ± SEM | Statistical Significance (vs. Vehicle) |
| Vehicle Control | - | Daily | ~1.75 | - |
| This compound | 15 mg/kg | Daily | ~1.25 | p < 0.05 |
| This compound | 40 mg/kg | Daily | ~1.1 | p < 0.01 |
| Sorafenib | 40 mg/kg | Daily | ~1.0 | p < 0.01 |
| This compound + Sorafenib | 15 mg/kg + 40 mg/kg | Daily | ~0.75 | p < 0.001 |
| This compound + Sorafenib | 40 mg/kg + 40 mg/kg | Daily | ~0.6 | p < 0.0001 |
Data is based on a 21-day treatment period in an orthotopic xenograft mouse model using Hep3B.1-7 human liver cancer cells in SCID mice.[3]
Experimental Protocols
Orthotopic Xenograft Mouse Model of Liver Cancer
This protocol describes the establishment of an orthotopic liver cancer xenograft model and subsequent treatment with this compound.
Materials:
-
Human hepatocellular carcinoma cell line (e.g., Hep3B.1-7)
-
Severe Combined Immunodeficient (SCID) mice (6-8 weeks old)
-
Cell culture medium (e.g., MEM) with supplements
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Surgical instruments
-
Anesthesia
Procedure:
-
Cell Culture: Culture Hep3B.1-7 cells in the appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Orthotopic Implantation:
-
Anesthetize the SCID mice.
-
Make a small incision in the abdominal wall to expose the liver.
-
Inject 1 x 10^6 cells (in 100 µL of the cell suspension) into the left lobe of the liver.
-
Suture the incision.
-
-
Tumor Growth Monitoring: Allow the tumors to establish and grow for a designated period (e.g., 7-14 days). Tumor growth can be monitored using non-invasive imaging techniques if the cells are labeled with a reporter gene (e.g., luciferase).
-
Treatment Administration:
-
Randomly assign the mice to different treatment groups (Vehicle, this compound low dose, this compound high dose, Sorafenib, Combination therapy).
-
Administer the treatments daily via oral gavage for the duration of the study (e.g., 21 days).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the livers and weigh the tumors.
-
Tumor tissue can be collected for further analysis (e.g., histology, western blotting, RT-PCR).
-
Western Blot Analysis for Protein Expression
This protocol is for assessing the effect of this compound on protein expression in tumor tissues.
Materials:
-
Tumor tissue lysates
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-pERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the tumor lysates using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Visualizations
Caption: this compound's mechanism of action in liver cancer cells.
Caption: Experimental workflow for this compound treatment in a xenograft model.
References
- 1. The therapeutic properties of this compound for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Histone deacetylase inhibitor this compound in combination with sorafenib counteracts platelet-mediated pro-tumoral effects in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] this compound induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Troubleshooting unexpected cytotoxicity of Resminostat in cell lines
Welcome to the Resminostat Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected cytotoxicity and other common issues encountered during in vitro experiments with this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Question: Why am I observing higher-than-expected cytotoxicity in my cell line?
Answer: Higher-than-expected cytotoxicity can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Confirm this compound Concentration and Purity:
-
Solution: Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. Verify the purity of your this compound lot, as impurities can contribute to toxicity.
-
Pro-Tip: this compound is soluble in DMSO and ethanol.[1] For cell culture, it is crucial to ensure the final DMSO concentration is non-toxic to your specific cell line (typically <0.1%).
-
-
Cell Line Sensitivity:
-
Solution: Different cell lines exhibit varying sensitivities to this compound.[2] Mesenchymal-like cell lines may be more sensitive than epithelial-like cell lines.[2] Refer to the provided IC50 values in Table 1 to determine if your observed cytotoxicity is within the expected range for similar cell types. If not, consider performing a dose-response experiment to determine the optimal concentration for your specific cell line.
-
-
Off-Target Effects:
-
Solution: As a pan-HDAC inhibitor, this compound can have off-target effects. One identified off-target for hydroxamate HDAC inhibitors is MBLAC2, a protein involved in extracellular vesicle biology. While the direct cytotoxic consequence of MBLAC2 inhibition is not fully elucidated, it's a potential contributor to unexpected cellular responses. Consider using a more selective HDAC inhibitor as a control to dissect class-specific effects.
-
-
Induction of Apoptosis and Cell Cycle Arrest:
Question: My experimental results with this compound are inconsistent. What could be the cause?
Answer: Inconsistent results are a common challenge in cell-based assays. Here are some key areas to investigate:
-
Reagent Stability and Handling:
-
Solution: this compound stock solutions should be stored at -80°C for long-term stability (up to 6 months) and at -20°C for shorter periods (up to 1 month).[5] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. The stability of this compound in aqueous solutions like cell culture media can be limited, so it's best to add it to the culture shortly after dilution.
-
-
Cell Culture Best Practices:
-
Solution: Adherence to strict cell culture best practices is paramount for reproducibility.[6][7][8] This includes:
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.[9]
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells and plates, as this can significantly impact the outcome of cytotoxicity assays.[6][9]
-
-
-
Assay-Specific Variability:
-
Solution: The choice of cytotoxicity assay and its execution can introduce variability. For instance, in MTT assays, the timing of reagent addition and the complete solubilization of formazan crystals are critical for consistent readings.[10][11][12][13] Refer to the detailed experimental protocols provided in this guide for standardized procedures.
-
Question: I am observing cytotoxicity in my vehicle control (e.g., DMSO-treated) cells. What should I do?
Answer: Cytotoxicity in vehicle controls can invalidate your experimental results. Here’s how to address this:
-
Vehicle Concentration:
-
Solution: The most common cause is a high concentration of the vehicle solvent. Most cell lines can tolerate DMSO concentrations up to 0.1%, but some are more sensitive. Perform a dose-response experiment with your vehicle to determine the maximum non-toxic concentration for your specific cell line.
-
-
Media and Serum Quality:
-
Solution: Ensure that the cell culture medium and fetal bovine serum (FBS) are of high quality and not contaminated.[6] Batch-to-batch variability in serum can sometimes lead to unexpected effects on cell health.
-
-
Incubation Conditions:
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is an orally bioavailable pan-histone deacetylase (HDAC) inhibitor.[14] It inhibits HDAC classes I, IIb, and IV.[15] By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, which alters chromatin structure and the transcription of genes involved in cell differentiation, cell cycle arrest, and apoptosis.[3][4]
What are the known off-target effects of this compound?
As a hydroxamate-based pan-HDAC inhibitor, this compound may have off-target effects. One notable off-target identified for this class of compounds is the metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[16] The full implications of MBLAC2 inhibition are still under investigation.
What is the difference between apoptosis and senescence, and which does this compound induce?
Apoptosis is a form of programmed cell death characterized by distinct morphological changes. Senescence is a state of irreversible cell cycle arrest where the cell remains metabolically active but does not divide. HDAC inhibitors like this compound can induce both apoptosis and senescence, and the specific outcome can be cell-type dependent.[12][17][18]
Can this compound induce the production of reactive oxygen species (ROS)?
Some HDAC inhibitors have been shown to induce the production of reactive oxygen species (ROS), which can contribute to their cytotoxic effects.[1][5][14][19] While specific data on this compound and ROS production is limited, it is a plausible mechanism contributing to its activity.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Hep3B | Hepatocellular Carcinoma | 5.9 |
| HLE | Hepatocellular Carcinoma | 3.7 |
| HLF | Hepatocellular Carcinoma | 2.0 |
| SCC25 | Head and Neck Squamous Cell Carcinoma | 0.775 |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 1.572 |
| FaDu | Head and Neck Squamous Cell Carcinoma | 0.899 |
Data compiled from multiple sources.[2][20]
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[10][11][12][13]
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Following the incubation with MTT, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified incubator.
-
The next day, measure the absorbance at 570 nm using a microplate reader.
-
2. Apoptosis Detection using Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[2][16][4][17][21]
-
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells into 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (and a vehicle control) for the specified time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
3. Cell Cycle Analysis using Propidium Iodide Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle.[15][20][22][23][24]
-
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells into 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound (and a vehicle control) for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Visualizations
Figure 1. Simplified mechanism of action of this compound.
Figure 2. A logical workflow for troubleshooting unexpected cytotoxicity.
Figure 3. Key signaling events in this compound-induced apoptosis.
References
- 1. This compound | HDAC | TargetMol [targetmol.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 6 Technical Tips for Successful Cell Culture - JangoCell [jangocell.com]
- 7. thomassci.com [thomassci.com]
- 8. gmpplastic.com [gmpplastic.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. New data supports this compound’s mechanism of action in CTCL maintenance therapy - 4SC AG [4sc.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. vet.cornell.edu [vet.cornell.edu]
- 24. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Optimizing Resminostat concentration for long-term cell culture
Welcome to the technical support center for Resminostat. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing this compound concentration for long-term cell culture experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable hydroxamic acid-based pan-histone deacetylase (HDAC) inhibitor.[1][2] Its primary mechanism of action involves binding to and inhibiting class I, IIb, and IV HDAC enzymes, particularly HDAC1, HDAC3, and HDAC6.[3][4][5] This inhibition leads to an accumulation of acetylated histones, which causes chromatin remodeling.[1][2] The resulting open chromatin structure allows for the transcription of previously silenced genes, including tumor suppressor genes, which can in turn inhibit tumor cell division and induce apoptosis (programmed cell death).[1][2][6]
Caption: A logical guide for troubleshooting common this compound issues.
Problem: All my cells are dying, even at what I believe are low concentrations.
-
Possible Cause: The this compound concentration is too high for your specific cell line, which may be exceptionally sensitive. IC50 values can vary significantly between cell types.
-
Solution:
-
Perform a Dose-Response Assay: Conduct a systematic dose-response experiment (see Protocol 1) starting from a very low concentration (e.g., 1 nM) and increasing logarithmically up to the high micromolar range (e.g., 20 µM).
-
Select Sub-Lethal Doses: For long-term experiments, choose 2-3 concentrations at or below the 72-hour IC20 or IC30 value (the concentration that inhibits growth by 20-30%) to ensure cell viability over time.
-
Problem: I am not observing any phenotypic changes or inhibition of proliferation.
-
Possible Cause 1: The this compound concentration is too low to elicit a biological response.
-
Solution 1:
-
Confirm Target Engagement: Before increasing the dose, verify that the drug is active at the molecular level. Perform a Western blot (see Protocol 3) to check for increased histone H3 or H4 acetylation after 24-48 hours of treatment. If no increase is observed, the concentration is likely insufficient.
-
Increase Concentration: If the compound is active but no phenotypic change is seen, incrementally increase the concentration in your long-term culture.
-
-
Possible Cause 2: The this compound stock solution has degraded.
-
Solution 2: Prepare a fresh stock solution of this compound in an appropriate solvent like DMSO. Aliquot the stock into single-use tubes and store at -80°C to prevent repeated freeze-thaw cycles.
Problem: The effect of this compound diminishes over several days of culture.
-
Possible Cause: this compound may be unstable in culture medium at 37°C or is being metabolized by the cells.
-
Solution: Replenish the media with freshly diluted this compound more frequently. For example, change the media every 24-48 hours instead of every 72 hours to ensure a consistent, effective concentration.
IV. Experimental Protocols
Workflow for Optimizing this compound Concentration
Caption: Experimental workflow for determining optimal this compound levels.
Protocol 1: Dose-Response Assay to Determine IC50
This protocol uses a colorimetric assay (e.g., MTS or MTT) to measure cell viability and determine the IC50 value.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTS or MTT reagent
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in complete medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 30 µM) down to the nanomolar range. Include a "vehicle control" (medium with DMSO, matching the highest DMSO concentration used) and a "no cells" blank control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions (or vehicle control) to the appropriate wells.
-
Incubation: Incubate the plates for 24, 48, and 72 hours. Use separate plates for each time point.
-
Viability Assay:
-
Add 20 µL of MTS reagent (or equivalent) to each well.
-
Incubate for 1-4 hours at 37°C, or until the color change is sufficient.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other values.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability versus log[this compound concentration] and use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.
-
Protocol 2: Long-Term Cell Viability and Proliferation Assay
This protocol is for monitoring cell health and growth over an extended period of this compound treatment.
Materials:
-
6-well or 12-well cell culture plates
-
Complete culture medium
-
This compound at pre-determined sub-lethal concentrations
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
Methodology:
-
Seeding: Seed cells in multiple replicate plates (e.g., 6-well plates) at a low density (e.g., 50,000 cells/well).
-
Treatment: After 24 hours, replace the medium with fresh medium containing the desired sub-lethal concentration of this compound or vehicle control.
-
Maintenance: Culture the cells for the desired duration (e.g., 1-4 weeks).
-
Change the medium containing the drug/vehicle every 2-3 days.
-
Passage the cells as they approach confluence. When passaging, re-plate a known number of cells (e.g., 50,000 cells/well) and continue the treatment. Keep track of the population doublings.
-
-
Monitoring (at each passage/time point):
-
Viability: Trypsinize the cells from one well, resuspend in medium, and mix a small aliquot with trypan blue. Count the number of live (unstained) and dead (blue) cells using a hemocytometer to calculate percent viability.
-
Proliferation: Use the total live cell count to calculate the population doubling time and plot growth curves over the course of the experiment.
-
Morphology: Observe and document any changes in cell shape, size, or adherence using a microscope.
-
Protocol 3: Western Blot for Histone Acetylation
This protocol confirms the biological activity of this compound by detecting changes in histone acetylation.
Materials:
-
Cells treated with this compound or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Bradford assay or BCA kit for protein quantification
-
SDS-PAGE gels and running buffer
-
Transfer system (wet or semi-dry) and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Lysis: Treat cells with this compound for a desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody for acetyl-Histone H3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H3. A visible increase in the acetyl-H3 band relative to the total-H3 band indicates successful HDAC inhibition.
References
- 1. This compound | C16H19N3O4S | CID 11609955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4SC - this compound and RESMAIN Study Update - 4SC AG [4sc.com]
- 5. 4SC - this compound and RESMAIN Study Update - 4SC AG [4sc.com]
- 6. fiercebiotech.com [fiercebiotech.com]
Resminostat stability in cell culture media over time
Welcome to the technical support center for Resminostat. This guide is designed for researchers, scientists, and drug development professionals, providing detailed information on the stability of this compound in cell culture media and troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound hydrochloride is a crystalline solid.[1] To prepare a stock solution, dissolve it in an appropriate organic solvent such as DMSO or ethanol.[1][2] For example, solubility in DMSO is approximately 10 mg/mL and in ethanol is around 65 mg/mL.[1][2] Sonication may be used to aid dissolution.[2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term stability, prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[3] The recommended storage conditions are:
Q3: How stable is this compound in aqueous solutions or cell culture media?
Q4: I observed precipitation when diluting my this compound stock solution in cell culture media. What should I do?
A4: Precipitation can occur if the concentration of the organic solvent (like DMSO) from the stock solution is too high in the final aqueous solution, or if the final concentration of this compound exceeds its solubility limit in the media. Ensure the final concentration of the organic solvent is insignificant, as it can have physiological effects on cells.[1] If precipitation persists, consider preparing a more dilute stock solution or gently warming and vortexing the solution. If insoluble impurities are observed, they can be filtered out.[2]
Q5: How often should I replace the cell culture medium containing this compound during my experiment?
A5: Given the recommendation to use freshly prepared solutions, it is best practice to replace the medium with freshly diluted this compound every 24 hours for multi-day experiments. This ensures a consistent concentration of the active compound and removes any potential degradation products.[5][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected experimental results. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a properly stored stock solution immediately before each experiment. For longer experiments, replenish the media with freshly prepared this compound every 24 hours.[5] |
| Inaccurate concentration of the stock solution. | Verify the initial weighing and dilution calculations. If possible, confirm the concentration using a spectrophotometer or other analytical method. | |
| Precipitate forms in the cell culture well. | The final concentration of this compound is above its solubility limit in the media. | Check the solubility of this compound in your specific media. The solubility in PBS (pH 7.2) is approximately 0.5 mg/ml.[1] You may need to lower the final concentration. |
| High percentage of organic solvent (e.g., DMSO) in the final dilution. | Ensure the final concentration of the organic solvent is low (typically ≤ 0.1%) and non-toxic to your cells.[1] | |
| Change in media color (e.g., yellowing of phenol red). | pH change due to bacterial contamination or excessive cell metabolism. | Handle the medium using sterile techniques to avoid contamination.[9] If cell density is very high, it can lead to rapid acidification of the medium. Ensure you are using an appropriate cell seeding density. |
Data Summary: Solubility and Storage of this compound
| Parameter | Details | Source(s) |
| Chemical Name | This compound (also known as 4SC-201 or RAS2410) | [1][5] |
| Supplied As | Crystalline solid (hydrochloride salt) | [1] |
| Solubility (Organic Solvents) | DMSO: ~10 mg/mLEthanol: ~65 mg/mL | [1][2] |
| Solubility (Aqueous Buffer) | PBS (pH 7.2): ~0.5 mg/mL | [1] |
| Stock Solution Storage | Powder: 3 years at -20°CIn Solvent (DMSO/Ethanol):- 1 year at -80°C- 1 month at -20°C | [2][4] |
| Working Solution Storage | Recommended to be prepared fresh daily. Do not store aqueous solutions for more than one day. | [1][5] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol provides a general framework to determine the stability of this compound in your specific experimental conditions. The primary analytical method suggested here is High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your cells (e.g., with 10% FBS)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator set to standard cell culture conditions (e.g., 37°C, 5% CO₂)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a this compound working solution: Dilute your this compound stock solution into the cell culture medium to your desired final concentration.
-
Timepoint Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution. This will serve as your reference for 100% compound integrity. Prepare it for HPLC analysis (e.g., by protein precipitation with acetonitrile, followed by centrifugation).
-
Incubation: Place the remaining working solution in a sterile, capped container in a cell culture incubator to mimic experimental conditions.
-
Collect Timepoint Samples: At regular intervals (e.g., 4, 8, 12, 24, 48, and 72 hours), remove aliquots from the incubated solution.
-
Sample Processing: Process each timepoint sample in the same manner as the T=0 sample to prepare it for HPLC analysis.
-
HPLC Analysis: Analyze all samples by HPLC. The concentration of this compound is determined by the area under the peak corresponding to the compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each timepoint relative to the T=0 sample.
Visualizations
Signaling Pathway of this compound
This compound is a histone deacetylase (HDAC) inhibitor that primarily targets HDACs 1, 3, and 6.[3] This inhibition leads to the hyperacetylation of histones, which alters chromatin structure and gene expression.[5] Additionally, this compound has been shown to interfere with the Akt signaling pathway, a key regulator of cell survival and proliferation, and to induce apoptosis through the activation of caspases.[4][5]
Caption: Mechanism of action of this compound as an HDAC and Akt pathway inhibitor.
Experimental Workflow: Stability Assessment
The following diagram outlines the workflow for testing the stability of this compound in cell culture media.
Caption: Workflow for assessing the stability of a compound in cell culture media.
Troubleshooting Logic for Unexpected Results
This diagram provides a logical flow for troubleshooting when experiments with this compound yield unexpected outcomes.
Caption: A logical guide for troubleshooting common issues in cell-based assays.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | HDAC | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nucleusbiologics.com [nucleusbiologics.com]
- 7. incytediagnostics.com [incytediagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Resminostat Technical Support Center: Troubleshooting Off-Target Effects in Kinase Signaling Pathways
Welcome to the Resminostat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and frequently asked questions regarding the off-target effects of this compound, with a specific focus on kinase signaling pathways.
Disclaimer: this compound is primarily a potent pan-histone deacetylase (HDAC) inhibitor targeting class I, IIb, and IV HDACs.[1] While its primary mechanism of action involves the epigenetic regulation of gene expression, researchers should be aware of potential off-target effects that may influence experimental outcomes. Currently, there is limited publicly available data from comprehensive kinome-wide screening of this compound. The following information is based on its known mechanism and general principles of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally available inhibitor of histone deacetylases (HDACs).[2] It specifically targets class I, IIb, and IV HDACs. By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, which in turn alters chromatin structure and modulates the expression of various genes involved in cell cycle progression, apoptosis, and differentiation.[2]
Q2: Is there any direct evidence of this compound inhibiting specific kinases?
Currently, there is a lack of publicly available, comprehensive kinome scan data for this compound. While some studies have explored hybrid molecules designed to inhibit both HDACs and kinases,[3] direct, quantitative evidence of this compound's off-target kinase inhibition (e.g., IC50 values against a panel of kinases) is not readily found in the scientific literature. Therefore, any observed effects on kinase signaling pathways are more likely to be indirect consequences of its HDAC inhibitory activity.
Q3: What are the known indirect effects of this compound on signaling pathways?
This compound's inhibition of HDACs can indirectly influence various signaling pathways by altering the expression of key regulatory proteins. For example, HDAC inhibitors have been shown to affect the expression and activity of components in pathways such as:
-
PI3K/Akt Pathway: HDAC inhibitors can modulate the expression of proteins involved in this critical survival pathway.
-
JAK/STAT Pathway: Changes in gene expression mediated by HDAC inhibition can impact cytokine signaling and the JAK/STAT cascade.
-
MAPK Pathway: The expression of various components of the MAPK pathway can be altered by epigenetic modifications induced by HDAC inhibitors.
Q4: What are the most common adverse events observed in clinical trials with this compound that could hint at off-target effects?
In clinical trials, the most frequently observed side effects of this compound were generally mild to moderate and included gastrointestinal issues such as diarrhea and nausea.[4] While these are common side effects for many cancer therapies, they do not specifically point to off-target kinase activity. It's important to note that in combination therapies, such as with the multi-kinase inhibitor sorafenib, it can be challenging to attribute adverse events to a single agent.[4][5]
Troubleshooting Guide
This section provides guidance for researchers who encounter unexpected results that may be attributable to off-target effects of this compound.
| Observed Issue | Potential Cause (Hypothesis) | Troubleshooting Steps |
| Unexpected changes in the phosphorylation status of a kinase or its substrate. | While direct inhibition is not documented, this compound could be indirectly affecting the kinase's activity or the expression of a phosphatase that acts on the kinase or its substrate. | 1. Confirm HDAC Inhibition: Measure the acetylation levels of known HDAC substrates (e.g., histones, tubulin) to ensure this compound is active at the concentrations used. 2. Gene Expression Analysis: Use qPCR or RNA-seq to determine if the mRNA levels of the kinase, its upstream activators, or relevant phosphatases are altered by this compound treatment. 3. Kinase Activity Assay: Perform an in vitro kinase activity assay with the purified kinase of interest and this compound to test for direct inhibition. |
| Cellular phenotype is inconsistent with known effects of HDAC inhibition alone. | The observed phenotype might be a result of a combination of HDAC inhibition and an off-target effect on a kinase signaling pathway crucial for that specific cellular context. | 1. Rescue Experiments: If a specific off-target kinase is suspected, try to rescue the phenotype by overexpressing a constitutively active form of that kinase or knocking down a downstream effector. 2. Use of More Selective Inhibitors: Compare the phenotype induced by this compound with that of more isoform-selective HDAC inhibitors to see if the effect is specific to the inhibition of a particular HDAC class or if it's a broader effect. |
| Discrepancy between in vitro and in vivo results. | The tumor microenvironment, which is influenced by various kinase signaling pathways, can be modulated by HDAC inhibitors. This could lead to different outcomes in vivo compared to isolated cell culture experiments. | 1. Analyze the Tumor Microenvironment: In in vivo studies, perform immunohistochemistry or flow cytometry on tumor samples to assess changes in immune cell infiltration, angiogenesis, and other microenvironmental factors that could be influenced by off-target kinase effects. 2. Co-culture experiments: Utilize co-culture systems (e.g., cancer cells with fibroblasts or immune cells) to better model the in vivo environment and investigate the effects of this compound on cell-cell interactions. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to assess the direct inhibitory effect of this compound on a specific kinase.
-
Reagents and Materials:
-
Purified recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Kinase reaction buffer
-
Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In a microplate, add the purified kinase and the this compound dilutions (and a vehicle control).
-
Incubate for a pre-determined time to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Allow the reaction to proceed for a specific time at the optimal temperature for the kinase.
-
Stop the reaction (e.g., by adding a stop solution).
-
Detect the amount of phosphorylated substrate using an appropriate method.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value if inhibition is observed.
-
Protocol 2: Western Blotting for Phosphorylated Kinases
This protocol is to determine the effect of this compound on the phosphorylation status of a kinase within a cellular context.
-
Reagents and Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (total and phosphorylated forms of the kinase of interest)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated form of the kinase.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total form of the kinase as a loading control.
-
Quantify the band intensities to determine the relative change in phosphorylation.
-
Visualizations
Caption: Primary mechanism of action of this compound as an HDAC inhibitor.
Caption: A workflow for troubleshooting unexpected results with this compound.
References
- 1. 4SC - this compound and RESMAIN Study Update - 4SC AG [4sc.com]
- 2. This compound | C16H19N3O4S | CID 11609955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HDAC specificity and kinase off-targeting by purine-benzohydroxamate anti-hematological tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Strong Phase II this compound Data Send 4SC Shooting Up + | Bioworld | BioWorld [bioworld.com]
Technical Support Center: Managing Resminostat-Induced Gastrointestinal Toxicities in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing gastrointestinal (GI) toxicities of Resminostat in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal toxicities observed with this compound in animal models?
A1: While specific preclinical data for this compound is limited in publicly available literature, class-wide effects of histone deacetylase (HDAC) inhibitors suggest that the most frequently observed gastrointestinal toxicities are diarrhea, nausea (often inferred from decreased food consumption and weight loss in animals), and vomiting.[1][2] These effects are generally considered mild to moderate and manageable.[3][4]
Q2: What is the underlying mechanism of this compound-induced gastrointestinal toxicity?
A2: this compound is a pan-HDAC inhibitor.[5][6] The primary mechanism of its gastrointestinal toxicity is believed to be the induction of apoptosis (programmed cell death) in the rapidly dividing intestinal epithelial cells.[1][7] HDAC inhibitors can cause growth arrest and promote apoptosis in these cells, leading to mucosal damage and subsequent GI distress.[2] This can disrupt the normal function of the intestinal barrier.
Q3: Are there established protocols for managing this compound-induced diarrhea in laboratory animals?
Q4: How can I monitor for gastrointestinal toxicity in my animal models?
A4: Consistent and thorough monitoring is crucial. Key parameters to observe include:
-
Daily body weight: A significant decrease can indicate reduced food and water intake or dehydration.
-
Food and water consumption: Quantify daily intake to detect anorexia.
-
Stool consistency: Use a scoring system to objectively assess diarrhea.
-
Clinical signs: Observe for lethargy, ruffled fur, hunched posture, and any signs of abdominal discomfort.
-
Hydration status: Assess skin turgor and mucous membrane appearance.
Troubleshooting Guides
Issue 1: Animal exhibiting signs of diarrhea.
-
Immediate Action:
-
Isolate the affected animal if housed with others to prevent potential cage contamination and facilitate accurate monitoring.
-
Ensure free access to drinking water and moist food to encourage hydration.
-
Record the severity of diarrhea using a standardized scoring system.
-
-
Supportive Care Protocol:
-
Hydration: If signs of dehydration are present (e.g., decreased skin turgor), administer subcutaneous or intraperitoneal fluids (e.g., sterile saline or Lactated Ringer's solution) as directed by a veterinarian.
-
Dietary Management: Provide a highly palatable and digestible diet. Wet mash or gel-based diets can improve hydration and caloric intake.
-
Environmental Support: Maintain a clean and dry cage environment to prevent skin irritation.
-
-
Pharmacological Intervention (Under Veterinary Guidance):
-
The use of anti-diarrheal medications should be carefully considered and administered only under the direction of a veterinarian, as they can sometimes mask worsening conditions.
-
Issue 2: Significant weight loss and reduced food intake.
-
Immediate Action:
-
Measure and record the animal's body weight daily.
-
Quantify the amount of food consumed daily.
-
Examine the animal for any other clinical signs of distress.
-
-
Supportive Care Protocol:
-
Nutritional Support: Offer highly palatable, energy-dense food supplements. This can include commercially available recovery diets or supplemented standard chow.
-
Assisted Feeding: In severe cases, assisted feeding (e.g., syringe feeding of a liquid diet) may be necessary under a veterinarian-approved protocol to ensure adequate caloric intake.
-
Hydration: Ensure continuous access to a water source. Consider using a gel-based water source for easier access.
-
-
Experimental Consideration:
-
Evaluate the dose of this compound being administered. Dose reduction may be necessary if weight loss is severe and persistent.
-
Data Presentation
Table 1: General Incidence of Gastrointestinal Adverse Events with HDAC Inhibitors (Clinical Data)
| Adverse Event | Grade 1-2 Incidence | Grade 3-4 Incidence | Reference |
| Nausea | High | Up to 14% | [2] |
| Vomiting | High | Up to 14% | [2] |
| Diarrhea | Common | Variable | [2] |
| Anorexia | Common | Up to 20% | [2] |
Table 2: Sample Stool Consistency Scoring Chart for Rodents
| Score | Description |
| 0 | Normal, well-formed pellets |
| 1 | Soft, but still formed pellets |
| 2 | Very soft, unformed stool (paste-like) |
| 3 | Watery diarrhea |
Experimental Protocols
Protocol 1: Monitoring and Supportive Care for this compound-Induced Gastrointestinal Toxicity in Rodents
-
Daily Monitoring:
-
Record body weight at the same time each day.
-
Measure food and water intake over a 24-hour period.
-
Visually inspect feces and score stool consistency using a standardized chart (see Table 2).
-
Perform a clinical assessment of each animal, noting posture, activity level, and coat condition.
-
-
Supportive Care Interventions (to be initiated based on clinical signs):
-
Mild Diarrhea (Score 1-2) with <5% weight loss:
-
Ensure ad libitum access to food and water.
-
Provide a supplemental high-calorie, palatable diet.
-
-
Moderate to Severe Diarrhea (Score 3) with 5-10% weight loss:
-
Administer subcutaneous fluids (e.g., 1-2 mL of sterile saline) once or twice daily, as directed by a veterinarian.
-
Provide a soft, moist, or liquid diet to encourage intake and hydration.
-
-
Severe Diarrhea with >10% weight loss or signs of dehydration:
-
Consult with the attending veterinarian immediately.
-
Consider dose reduction or temporary cessation of this compound treatment.
-
More intensive fluid therapy and nutritional support may be required.
-
-
Mandatory Visualizations
References
- 1. Induction of Apoptosis in Intestinal Toxicity to a Histone Deacetylase Inhibitor in a Phase I Study with Pelvic Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibition Impairs Normal Intestinal Cell Proliferation and Promotes Specific Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitor-Induced Autophagy in Tumor Cells: Implications for p53 [mdpi.com]
- 4. 4SC - this compound and RESMAIN Study Update - 4SC AG [4sc.com]
- 5. First-in-human, Pharmacokinetic and Pharmacodynamic Phase I Study of this compound, an Oral Histone Deacetylase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4SC to present supportive preclinical data on this compound's potential as maintenance therapy for CTCL - 4SC AG [4sc.com]
- 7. researchgate.net [researchgate.net]
Navigating Resminostat Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of Resminostat precipitation in aqueous solutions during experimental procedures. By offering detailed protocols, solubility data, and a deeper understanding of this compound's mechanism of action, this guide aims to facilitate seamless integration of this promising HDAC inhibitor into your research.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: this compound precipitates out of my aqueous solution (e.g., cell culture media, buffer) after dilution from a stock solution.
This is a common challenge due to this compound's limited solubility in neutral aqueous solutions. Here’s a step-by-step approach to troubleshoot and prevent this issue.
Workflow for Preventing this compound Precipitation
Technical Support Center: Troubleshooting Inconsistent Western Blot Results with Resminostat
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Resminostat. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Western blot experiments involving this histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect protein expression?
This compound is an orally available inhibitor of class I, IIb, and IV histone deacetylases (HDACs).[1][2][3] By inhibiting HDACs, this compound leads to an increase in the acetylation of histones and other proteins. This alteration in protein acetylation can modulate gene expression, leading to changes in the levels of proteins involved in various cellular processes such as the cell cycle, apoptosis, and cell adhesion.
Q2: What are the expected effects of this compound on histone acetylation in a Western blot?
Treatment with this compound is expected to cause hyperacetylation of histones.[4] In a Western blot, this can be observed as an increase in the signal for acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) when probing with antibodies specific for these modifications. It is crucial to include both treated and untreated samples to compare the levels of histone acetylation.
Q3: Which proteins are known to be modulated by this compound and can be assessed by Western blot?
This compound has been shown to affect the expression of several key proteins that can be monitored by Western blot. These include:
-
Histone Deacetylases: Downregulation of HDAC1, HDAC2, and HDAC3 expression.
-
Cell Cycle Regulators: Upregulation of p21 and p27, and downregulation of Cyclin D1.[5]
-
Apoptosis-Related Proteins: Upregulation of pro-apoptotic proteins like BIM and BAX, and downregulation of the anti-apoptotic protein BCL-2.[5] this compound also increases the expression of Caspase 3, 7, and 8.[5]
-
Epithelial-Mesenchymal Transition (EMT) Markers: Increased expression of E-cadherin and decreased expression of vimentin.
-
Stemness Markers: Downregulation of CD44.
Troubleshooting Guides
This section provides solutions to common problems encountered when performing Western blots with samples treated with this compound.
Problem 1: No or Weak Signal for Target Protein
| Possible Cause | Solution |
| Low Protein Expression: The target protein may be expressed at low levels in your cell line or tissue. | Confirm the expected expression level of your target protein in the specific cell or tissue type through literature search or databases like The Human Protein Atlas.[6] Use a positive control cell lysate known to express the protein. Increase the amount of protein loaded onto the gel (e.g., from 20-30 µg to 100 µg for low-abundance or modified proteins).[6] |
| Suboptimal Antibody Dilution: The primary or secondary antibody concentration may be too low. | Optimize antibody concentrations by performing a titration. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations. |
| Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may be incomplete. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For low molecular weight proteins like histones, consider using a smaller pore size membrane (e.g., 0.2 µm) and optimizing the transfer time and voltage.[7] |
| Inactive Reagents: Antibodies or detection reagents may have lost activity. | Ensure proper storage of antibodies and use fresh detection reagents. |
Problem 2: High Background or Non-Specific Bands
| Possible Cause | Solution |
| Inadequate Blocking: The membrane was not sufficiently blocked, leading to non-specific antibody binding. | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the blocking agent; try 5% non-fat dry milk or 5% BSA in TBST. For phospho-antibodies, BSA is generally recommended. |
| Antibody Concentration Too High: The primary or secondary antibody concentration is too high, causing non-specific binding. | Decrease the antibody concentration. Perform a dilution series to find the optimal concentration that gives a strong specific signal with low background.[8] |
| Insufficient Washing: Unbound antibodies were not adequately washed off the membrane. | Increase the number and duration of wash steps. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST).[8] |
| Contamination: Contamination of buffers, gels, or equipment. | Use fresh, filtered buffers and ensure all equipment is clean.[9] |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Solution |
| Variability in Cell Treatment: Inconsistent this compound concentration, treatment duration, or cell density. | Standardize all cell culture and treatment conditions. Ensure consistent cell confluency at the time of treatment and harvesting. |
| Inconsistent Sample Preparation: Variations in lysis buffer composition, incubation times, or protein quantification. | Use a standardized lysis protocol with fresh protease and phosphatase inhibitors. Accurately determine protein concentration for all samples using a reliable method like the BCA assay and ensure equal loading. |
| Variability in Western Blot Protocol: Inconsistent incubation times, temperatures, or reagent dilutions. | Follow a detailed and consistent Western blot protocol for all experiments. Prepare fresh buffers and antibody dilutions for each experiment.[6] |
| Loading Control Variability: The chosen housekeeping protein's expression may be affected by this compound treatment. | Validate your loading control. Ensure its expression is stable across your experimental conditions. If not, consider using total protein normalization.[10][11] |
Data Presentation
The following tables summarize expected quantitative changes in protein expression following this compound treatment, based on published literature. These are representative examples, and actual fold changes may vary depending on the cell type, this compound concentration, and treatment duration.
Table 1: Effect of this compound on Key Protein Expression
| Target Protein | Expected Change | Representative Fold Change (Treated vs. Control) | Cell Type Example |
| Acetyl-Histone H3 | Increase | 2.5 - 5.0 | Various Cancer Cell Lines |
| HDAC1 | Decrease | 0.4 - 0.6 | Hepatocellular Carcinoma |
| p21 | Increase | 2.0 - 4.0 | Hepatocellular Carcinoma[5] |
| Cyclin D1 | Decrease | 0.3 - 0.5 | Hepatocellular Carcinoma[5] |
| Cleaved Caspase-3 | Increase | 3.0 - 6.0 | Multiple Myeloma |
| BAX | Increase | 1.5 - 2.5 | Hepatocellular Carcinoma[5] |
| BCL-2 | Decrease | 0.2 - 0.4 | Hepatocellular Carcinoma[5] |
| E-cadherin | Increase | 1.5 - 3.0 | Mesenchymal Cancer Cells |
| Vimentin | Decrease | 0.3 - 0.6 | Mesenchymal Cancer Cells |
Experimental Protocols
Protocol 1: Western Blot for Acetylated Histones
This protocol is optimized for the detection of changes in histone acetylation following this compound treatment.
-
Cell Lysis and Protein Extraction:
-
Treat cells with the desired concentration of this compound for the appropriate duration. Include an untreated control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and HDAC inhibitors (e.g., sodium butyrate, trichostatin A).
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load samples onto a 15% polyacrylamide gel to resolve the low molecular weight histones.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a 0.2 µm PVDF membrane at 100V for 60-90 minutes in a cold room or with an ice pack.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., total Histone H3 or β-actin).
-
Protocol 2: Western Blot for E-cadherin
This protocol is designed for the detection of E-cadherin, a membrane-associated protein.
-
Cell Lysis and Protein Extraction:
-
Treat cells with this compound as described above.
-
For membrane proteins like E-cadherin, use a lysis buffer containing a mild non-ionic detergent (e.g., 1% Triton X-100 or NP-40) to ensure efficient solubilization.[12] Include protease inhibitors.
-
Avoid sonication, as it can disrupt membrane protein complexes. Instead, gently agitate the lysate for 30 minutes at 4°C.
-
Centrifuge and collect the supernatant. Determine protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare samples with 30-50 µg of protein.
-
Load samples onto an 8-10% polyacrylamide gel.
-
Run the gel and transfer to a PVDF membrane as described in Protocol 1.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against E-cadherin diluted in the blocking buffer overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody as described in Protocol 1.
-
Develop the blot and detect the signal.
-
Normalize the signal to a suitable loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: this compound's mechanism of action and downstream effects.
Caption: Standard Western blot experimental workflow.
Caption: A logical approach to troubleshooting common Western blot issues.
References
- 1. New data supports this compound’s mechanism of action in CTCL maintenance therapy - 4SC AG [4sc.com]
- 2. 4SC announces update relating to this compound’s (Kinselby) Marketing Authorisation Application - 4SC AG [4sc.com]
- 3. 4SC - this compound and RESMAIN Study Update - 4SC AG [4sc.com]
- 4. biochem.slu.edu [biochem.slu.edu]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. epigentek.com [epigentek.com]
- 8. licorbio.com [licorbio.com]
- 9. Troubleshooting tips for western blot | Abcam [abcam.com]
- 10. licorbio.com [licorbio.com]
- 11. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Acquired Resistance to Resminostat in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Resminostat in cancer cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs) - Understanding this compound Resistance
Q1: What is this compound and how does it work?
This compound is an orally available histone deacetylase (HDAC) inhibitor.[1] It targets class I, IIb, and IV HDACs, leading to an accumulation of acetylated histones and other proteins.[2] This alters gene expression, resulting in the inhibition of tumor cell growth, induction of apoptosis (programmed cell death), and potentially enhancing the immune response against the tumor.[2]
Q2: What are the known or potential mechanisms of acquired resistance to HDAC inhibitors like this compound?
While specific research on acquired resistance to this compound is limited, mechanisms observed for the broader class of HDAC inhibitors may be relevant. These can be categorized as follows:
-
Alterations in Drug Efflux and Metabolism: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
-
Target-Related Alterations: Changes in the expression or mutation of HDACs themselves could potentially reduce drug binding.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways that promote cell survival can counteract the pro-apoptotic effects of this compound. Key pathways implicated in HDAC inhibitor resistance include:
-
NF-κB Pathway: Activation of NF-κB can promote the expression of anti-apoptotic genes.[3]
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation.
-
MAPK/ERK Pathway: Activation of this pathway can also contribute to cell survival and resistance.
-
-
Upregulation of Anti-Apoptotic Proteins: Increased levels of proteins like Bcl-2 can inhibit the induction of apoptosis by this compound.[4]
-
Increased Antioxidant Capacity: Elevated levels of antioxidant proteins, such as thioredoxin, can protect cancer cells from the oxidative stress induced by some HDAC inhibitors.[4]
-
Changes in the Tumor Microenvironment: The surrounding tumor microenvironment can influence the response to therapy.
-
Epithelial-Mesenchymal Transition (EMT): A shift towards a mesenchymal phenotype has been associated with resistance to various cancer therapies.[5]
Q3: Are there any known biomarkers associated with this compound response or resistance?
Preclinical studies have suggested some potential biomarkers. For instance, in hepatocellular carcinoma (HCC) and Hodgkin's lymphoma, higher baseline expression of the transcription factor ZFP64 has been correlated with a better clinical outcome in patients treated with this compound. Additionally, this compound has been shown to downregulate the expression of CD44, a stem cell marker, in HCC cells, which may contribute to sensitizing them to other therapies.[6]
Section 2: Troubleshooting Guide - Investigating this compound Resistance in Your Experiments
This section provides guidance for researchers who are observing a decrease in the efficacy of this compound in their cancer cell line models over time.
Problem: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness (higher IC50).
Possible Cause 1: Development of Acquired Resistance.
This is a common phenomenon with prolonged exposure to anti-cancer agents. The following steps can help you characterize the resistant phenotype.
Experimental Workflow for Characterizing this compound-Resistant Cells
Caption: Workflow for generating and characterizing this compound-resistant cancer cells.
Troubleshooting Steps & Experimental Protocols:
Step 1: Confirm and Quantify Resistance
-
Experiment: Dose-response curve and IC50 determination.
-
Protocol:
-
Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at an appropriate density.
-
The following day, treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for a period that reflects the doubling time of your cells (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).
-
Calculate the IC50 values for both cell lines using non-linear regression analysis. A significant increase in the IC50 for the resistant line confirms resistance.
-
Quantitative Data Example (Hypothetical):
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental MCF-7 | 0.5 | 1 |
| This compound-Resistant MCF-7 | 5.0 | 10 |
Step 2: Investigate Changes in Apoptosis Induction
-
Experiment: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Protocol:
-
Treat both parental and resistant cells with a concentration of this compound that induces apoptosis in the parental line (e.g., 2x IC50 of the parental line).
-
Incubate for a relevant time point (e.g., 24-48 hours).
-
Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive). A reduced percentage of apoptotic cells in the resistant line is expected.
-
Step 3: Analyze Histone Acetylation Levels
A hallmark of HDAC inhibitor activity is an increase in histone acetylation. Resistance may be associated with a blunted response.
-
Experiment: Western Blot for acetylated histones.
-
Protocol:
-
Treat parental and resistant cells with this compound for a short period (e.g., 6-24 hours).
-
Lyse the cells and perform SDS-PAGE with the protein extracts.
-
Probe the membrane with antibodies against acetylated-Histone H3 (Ac-H3) and acetylated-Histone H4 (Ac-H4). Use an antibody against total Histone H3 or β-actin as a loading control.
-
A diminished increase in histone acetylation in the resistant line upon this compound treatment would suggest a mechanism upstream of or at the level of the HDAC enzyme.
-
Step 4: Examine Pro-Survival Signaling Pathways
-
Experiment: Western Blot for key proteins in survival pathways.
-
Protocol:
-
Prepare lysates from untreated and this compound-treated parental and resistant cells.
-
Perform Western blotting and probe for key signaling proteins such as:
-
Phospho-Akt (Ser473) and total Akt
-
Phospho-ERK1/2 and total ERK1/2
-
Bcl-2, Mcl-1 (anti-apoptotic)
-
BAX, BAK (pro-apoptotic)
-
Cleaved Caspase-3
-
-
Increased basal activation of pro-survival pathways (e.g., higher p-Akt) or a failure to downregulate these pathways upon treatment in the resistant line could indicate their role in resistance.
-
Potential Pro-Survival Signaling in this compound Resistance
Caption: Potential pro-survival pathways contributing to this compound resistance.
Possible Cause 2: Experimental Artifacts or Inconsistency
-
Troubleshooting:
-
Re-authenticate your cell line: Perform STR profiling to ensure the identity and purity of your cell line.
-
Check the drug: Verify the concentration and stability of your this compound stock solution. Prepare fresh dilutions for each experiment.
-
Standardize your protocol: Ensure consistency in cell seeding density, treatment duration, and assay procedures.
-
Section 3: Advanced Troubleshooting and Further Investigations
Q4: My resistant cell line does not show significant changes in the common pro-survival pathways. What else can I investigate?
-
Gene Expression Analysis: Perform RNA-sequencing on the parental and resistant cell lines (with and without this compound treatment) to identify differentially expressed genes. This can reveal novel resistance mechanisms, such as the upregulation of specific drug transporters (e.g., ABCB1, ABCG2) or metabolic enzymes.
-
Proteomic Analysis: Use mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications that may not be evident at the transcript level.
-
Cross-Resistance Profile: Test the sensitivity of your this compound-resistant cell line to other HDAC inhibitors from different chemical classes, as well as to other anti-cancer drugs. This can help to understand the specificity of the resistance mechanism.
Table of HDAC Inhibitors for Cross-Resistance Studies:
| Class | Inhibitor Example |
| Hydroxamates | Vorinostat, Panobinostat |
| Cyclic Peptides | Romidepsin |
| Benzamides | Entinostat |
| Aliphatic Acids | Valproic Acid |
-
Functional Genomics: Use CRISPR/Cas9 or shRNA screens to identify genes whose loss or overexpression confers resistance to this compound.
By systematically applying these troubleshooting steps and experimental protocols, researchers can gain valuable insights into the mechanisms of acquired resistance to this compound, which is crucial for the development of more effective therapeutic strategies.
References
- 1. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase inhibitors: emerging mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Resminostat in Cutaneous T-Cell Lymphoma: A Comparative Guide to Efficacy and Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Resminostat's efficacy in Cutaneous T-Cell Lymphoma (CTCL), with a focus on the biomarkers relevant to its mechanism of action. It compares this compound with other therapeutic alternatives and presents supporting experimental data to inform research and drug development in this field.
Executive Summary
This compound, an oral histone deacetylase (HDAC) inhibitor, has demonstrated a statistically significant improvement in progression-free survival (PFS) for patients with advanced-stage CTCL in the pivotal RESMAIN clinical trial.[1][2][3][4] As a maintenance therapy, it offers a novel approach to prolonging disease control. The efficacy of this compound is intrinsically linked to its epigenetic mechanism of action, making the exploration of relevant biomarkers crucial for patient stratification and response prediction. While specific biomarker data from the RESMAIN trial's comprehensive biomarker program have not been fully published, preclinical studies have identified key pathways and markers that are modulated by this compound. This guide synthesizes the available efficacy data and explores the landscape of potential biomarkers for validating this compound's therapeutic effects in CTCL.
Comparative Efficacy of this compound in CTCL
The RESMAIN trial, a multicenter, double-blind, randomized, placebo-controlled study, provides the primary evidence for this compound's efficacy as a maintenance treatment for patients with advanced-stage CTCL who have achieved disease control with prior systemic therapy.[5][6]
Table 1: Key Efficacy Endpoints from the RESMAIN Trial [1][2][4]
| Endpoint | This compound | Placebo | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 8.3 months | 4.2 months | 0.623 (0.424, 0.916) | 0.015 |
| Median Time to Next Treatment (TTNT) | 8.8 months | 4.2 months | 0.594 (0.428, 0.825) | 0.002 |
| Median "Total" PFS | 24.3 months | 14.9 months | N/A | N/A |
| Defined from the start of the last prior therapy to disease progression. |
Comparison with Other Systemic Therapies for CTCL
A direct comparison of this compound with other systemic therapies is challenging due to differences in trial design, patient populations, and treatment settings (maintenance vs. active disease). However, Table 2 provides a summary of efficacy data for other commonly used systemic agents in CTCL to provide context.
Table 2: Efficacy of Other Systemic Therapies in CTCL
| Drug Class | Drug | Overall Response Rate (ORR) | Key Biomarkers/Considerations |
| HDAC Inhibitor | Vorinostat | ~30% in advanced-stage disease[7] | Histone acetylation |
| HDAC Inhibitor | Romidepsin | ~34% in relapsed/refractory CTCL | Histone acetylation |
| Retinoid | Bexarotene | 45% (oral) in advanced-stage CTCL[7] | Retinoid X receptor (RXR) expression |
| Anti-CD30 ADC | Brentuximab Vedotin | 56.3% (ORR4) in CD30+ CTCL | CD30 expression |
| Anti-CCR4 mAb | Mogamulizumab | 28% in previously treated CTCL | CCR4 expression |
Biomarkers for Validating this compound Efficacy
The therapeutic effect of this compound is rooted in its ability to inhibit HDAC enzymes, leading to changes in gene expression that affect cancer cell growth, differentiation, and the immune response. Preclinical studies have illuminated several potential biomarkers for assessing this compound's activity.
Histone Acetylation
As an HDAC inhibitor, this compound's primary molecular effect is the induction of histone hyperacetylation.[8] This can be measured in tumor cells and peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic biomarker of drug activity.
Gene Expression Signatures
Preclinical studies in CTCL cell lines have shown that this compound modulates the expression of genes involved in key pathogenic pathways:
-
Downregulation of IL-31: this compound has been shown to significantly reduce the expression of Interleukin-31, a cytokine strongly associated with pruritus (severe itching), a major symptom in CTCL.[9][10]
-
Modulation of T-cell Phenotype: this compound can up-regulate genes associated with a Th1 (anti-tumor) immune response and down-regulate genes associated with a Th2 (pro-tumor) phenotype.[8][11]
-
Downregulation of Skin-Homing Receptors: The drug reduces the expression of receptors that malignant T-cells use to infiltrate the skin.[8][9]
Immune Response Markers
This compound may also enhance the body's immune response against cancer cells. Studies have shown it can up-regulate the expression of NKG2D ligands on cancer cells, making them more recognizable by Natural Killer (NK) cells.[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biomarkers. Below are representative protocols for key experimental assays.
Histone Deacetylase (HDAC) Activity Assay (Colorimetric)
Principle: This assay measures the activity of HDAC enzymes by quantifying the deacetylation of a substrate. The remaining acetylated substrate is detected by a specific antibody in an ELISA-like format.
Protocol:
-
Substrate Immobilization: An acetylated histone substrate is pre-coated onto the wells of a microplate.
-
Sample Incubation: Nuclear extracts from patient samples (or cultured cells) are added to the wells along with an assay buffer. The plate is incubated to allow HDACs in the sample to deacetylate the substrate.
-
Antibody Binding: The wells are washed, and a specific antibody that recognizes the acetylated histone substrate is added.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a colorimetric substrate.
-
Measurement: The absorbance is read on a microplate reader. HDAC activity is inversely proportional to the signal.
Immunohistochemistry (IHC) for Protein Biomarkers
Principle: IHC is used to visualize the expression and localization of specific proteins in tissue samples.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) CTCL skin biopsy sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target protein's antigenicity.
-
Blocking: Non-specific antibody binding is blocked using a serum-free protein block.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific to the biomarker of interest (e.g., acetylated histones, Ki-67).
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-peroxidase conjugate and a chromogen (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei and then dehydrated and mounted.
-
Analysis: The staining intensity and percentage of positive cells are scored by a pathologist.
Gene Expression Analysis by RT-qPCR
Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of specific genes of interest.
Protocol:
-
RNA Extraction: Total RNA is isolated from patient biopsies or cell lines using a suitable kit.
-
RNA Quality Control: The concentration and purity of the extracted RNA are assessed using spectrophotometry, and its integrity is checked via gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: The RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is used as a template for qPCR with primers specific for the target genes (e.g., IL31, TBX21 (T-bet), GATA3) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method.
Visualizations
Signaling Pathway of this compound in CTCL
Caption: this compound inhibits HDACs, leading to altered gene expression and anti-tumor effects in CTCL.
Experimental Workflow for Biomarker Validation
Caption: A typical workflow for identifying and validating biomarkers in CTCL clinical trials.
Logical Comparison of CTCL Treatment Approaches
Caption: A logical grouping of systemic therapies for CTCL based on their mechanism of action.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. 4SC AG - RESMAIN Trial Meets Primary Endpoint in Cutaneous T-Cell Lymphoma (CTCL) - 4SC AG [4sc.com]
- 4. 4SC: Landmark RESMAIN study data presented at the EORTC Cutaneous Lymphoma Tumour Group Annual Meeting - 4SC AG [4sc.com]
- 5. RESMAIN Trial of this compound for CTCL Maintenance Continues After Positive Safety Review [trial.medpath.com]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. Gene expression analysis in Cutaneous T-Cell Lymphomas (CTCL) highlights disease heterogeneity and potential diagnostic and prognostic indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New data supports this compound’s mechanism of action in CTCL maintenance therapy - 4SC AG [4sc.com]
- 10. This compound - 4SC AG [4sc.com]
- 11. Ruxolitinib with this compound exert synergistic antitumor effects in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Resminostat and Other Pan-HDAC Inhibitors
This guide provides an objective comparison of Resminostat with other prominent pan-Histone Deacetylase (HDAC) inhibitors, including Vorinostat, Panobinostat, and Belinostat. The comparison is based on available preclinical and clinical data, focusing on mechanism of action, efficacy, and safety profiles to inform researchers, scientists, and drug development professionals.
Introduction to Pan-HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1][2] In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes.[3] Pan-HDAC inhibitors are a class of anti-cancer agents that non-selectively inhibit multiple HDAC isoforms, leading to histone hyperacetylation, chromatin remodeling, and the re-expression of silenced genes, ultimately inducing tumor cell apoptosis, cell cycle arrest, and inhibiting tumor growth.[3][4] Several pan-HDAC inhibitors have been approved for clinical use, primarily for the treatment of hematological malignancies.[5][6]
This compound is an orally bioavailable pan-HDAC inhibitor that targets class I, IIb, and IV HDACs.[7][8][9] It has been investigated in various cancers, including cutaneous T-cell lymphoma (CTCL), Hodgkin's lymphoma, and hepatocellular carcinoma.[3][10][11][12] This guide compares this compound to other notable pan-HDAC inhibitors to highlight their similarities and differences.
Mechanism of Action
The primary mechanism of action for all pan-HDAC inhibitors involves the binding to the catalytic domain of HDAC enzymes, typically chelating the zinc ion essential for their enzymatic activity.[13] This inhibition leads to an accumulation of acetylated histones, which relaxes the chromatin structure and allows for the transcription of previously silenced genes, including those involved in cell cycle control and apoptosis.[3]
This compound's epigenetic mechanism of action has been shown to inhibit tumor growth and proliferation, cause tumor regression, and strengthen the body's immune response to cancer.[7][10] Preclinical data suggests that this compound can modulate the expression of genes associated with CTCL skin infiltration and disease progression.[10] It has also been shown to induce apoptosis in CTCL cell lines and impact STAT4/STAT6 expression, suggesting a stabilization of the less advanced CTCL stage.[7] In hepatocellular carcinoma models, this compound was found to downregulate the expression of class I HDACs (HDAC1, 2, and 3) and induce apoptosis by elevating the mRNA levels of Caspase 3, 7, and 8.[14]
Caption: General signaling pathway of pan-HDAC inhibitors.
Comparative Efficacy: Preclinical Data
The potency of HDAC inhibitors is often compared using their half-maximal inhibitory concentration (IC50) values against various HDAC isoforms. While direct comparative studies are limited, the following table summarizes the reported IC50 values for this compound and other pan-HDAC inhibitors.
| Inhibitor | Chemical Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Reference(s) |
| This compound | Hydroxamic acid | 42.5 | - | 50.1 | 71.8 | 877 | [15] |
| Vorinostat (SAHA) | Hydroxamic acid | - | - | - | - | - | [1][13] |
| Panobinostat (LBH589) | Hydroxamic acid | 1.8 (in HH cells) | 2.6 (in BT474 cells) | 7.1 (in HCT116 cells) | - | - | [16] |
| Belinostat (PXD101) | Hydroxamic acid | - | - | - | - | - | [17][18] |
Note: IC50 values can vary significantly depending on the assay conditions. Data for Vorinostat and Belinostat against specific isoforms were not available in the provided search results.
Panobinostat appears to be a more potent HDAC inhibitor in vitro compared to this compound, with IC50 values in the low nanomolar range across various cell lines.[16] this compound demonstrates dose-dependent and selective inhibition of HDAC1, HDAC3, and HDAC6.[15]
Comparative Efficacy: Clinical Data
The clinical efficacy of pan-HDAC inhibitors has been most prominently demonstrated in hematological malignancies, particularly T-cell lymphomas.
| Inhibitor | Indication | Phase | Overall Response Rate (ORR) | Key Findings | Reference(s) |
| This compound | Cutaneous T-cell Lymphoma (CTCL) | Pivotal (RESMAIN) | - | Statistically significant improvement in progression-free survival (PFS) of 97.6% compared to placebo (median PFS: 8.3 vs 4.2 months). | [19] |
| This compound | Hodgkin Lymphoma (relapsed/refractory) | II (SAPHIRE) | Met primary endpoint for advancement to 2nd stage. | Well-tolerated with manageable adverse events. | [12] |
| Vorinostat | Cutaneous T-cell Lymphoma (CTCL) | Approved | - | First FDA-approved HDAC inhibitor for relapsed and refractory CTCL. | [1][13] |
| Panobinostat | Multiple Myeloma | Approved | - | Approved in combination with bortezomib and dexamethasone. | [5] |
| Belinostat | Peripheral T-cell Lymphoma (PTCL) | Approved | 25.8% | Approved for relapsed or refractory PTCL. | [6][17][20] |
This compound has shown significant efficacy as a maintenance therapy in advanced CTCL, nearly doubling the progression-free survival compared to placebo.[19] Vorinostat, Panobinostat, and Belinostat have all received regulatory approval for various hematological cancers, demonstrating their clinical utility.[1][5][17]
Comparative Safety and Tolerability
The safety profiles of pan-HDAC inhibitors are generally characterized by manageable adverse events.
| Inhibitor | Common Adverse Events (Grade ≥3) | Reference(s) |
| This compound | Anemia, Thrombocytopenia | [12] |
| Vorinostat | Fatigue, Diarrhea, Nausea, Thrombocytopenia | [21] |
| Panobinostat | Thrombocytopenia | [5] |
| Belinostat | Nausea, Vomiting, Fatigue | [20] |
Thrombocytopenia is a common adverse event associated with several pan-HDAC inhibitors.[5][12][21] The side effects of this compound are reported to be mainly mild to moderate, manageable, and reversible.[19]
Experimental Protocols
In Vitro HDAC Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting HDAC enzyme activity.
Caption: Workflow for an in vitro HDAC inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human HDAC enzyme, a fluorogenic acetylated peptide substrate, and assay buffer are prepared.
-
Inhibitor Plating: The test compound (e.g., this compound) is serially diluted and added to the wells of a microplate.
-
Enzyme Addition: The HDAC enzyme is added to each well containing the inhibitor and incubated to allow for binding.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the deacetylation reaction.
-
Incubation: The plate is incubated at 37°C for a defined period.
-
Reaction Termination: A developer solution is added, which contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.
-
Signal Detection: The fluorescence is measured using a microplate reader.
-
Data Analysis: The fluorescence intensity is proportional to the HDAC activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability/Apoptosis Assay
This assay measures the effect of the HDAC inhibitor on the proliferation and survival of cancer cells.
Caption: Workflow for a cell viability/apoptosis assay.
Methodology:
-
Cell Culture: Cancer cell lines are cultured and seeded into multi-well plates.
-
Treatment: Cells are treated with various concentrations of the HDAC inhibitor.
-
Incubation: The plates are incubated for different time points (e.g., 24, 48, 72 hours).
-
Viability/Apoptosis Detection:
-
For Viability (MTT Assay): MTT reagent is added, which is converted to formazan by viable cells. The formazan is then solubilized, and the absorbance is measured.
-
For Apoptosis (Annexin V Staining): Cells are stained with fluorescently labeled Annexin V (which binds to apoptotic cells) and a viability dye (like propidium iodide). The percentage of apoptotic cells is quantified using flow cytometry.
-
-
Data Analysis: The results are analyzed to determine the effect of the inhibitor on cell proliferation and to calculate values such as the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a promising oral pan-HDAC inhibitor with a distinct inhibitory profile against HDACs 1, 3, and 6.[15] Its clinical development, particularly the positive results from the RESMAIN trial in CTCL, highlights its potential as an effective maintenance therapy.[19] When compared to other pan-HDAC inhibitors like Vorinostat, Panobinostat, and Belinostat, this compound demonstrates a comparable mechanism of action and a manageable safety profile. While in vitro potency data suggests Panobinostat may be more potent, clinical efficacy is multifactorial and depends on various pharmacokinetic and pharmacodynamic properties.[16]
The choice of a specific pan-HDAC inhibitor for therapeutic development or clinical use will depend on the specific cancer type, the desired safety profile, and the overall clinical context. Further head-to-head clinical trials would be beneficial to definitively establish the comparative efficacy and safety of these agents in various indications.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) [mdpi.com]
- 3. This compound | C16H19N3O4S | CID 11609955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4SC to present supportive preclinical data on this compound's potential as maintenance therapy for CTCL - 4SC AG [4sc.com]
- 8. 4SC - this compound and RESMAIN Study Update - 4SC AG [4sc.com]
- 9. Phase I study of this compound, an HDAC inhibitor, combined with S-1 in patients with pre-treated biliary tract or pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New data supports this compound’s mechanism of action in CTCL maintenance therapy - 4SC AG [4sc.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Vorinostat - Wikipedia [en.wikipedia.org]
- 14. The therapeutic properties of this compound for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 17. Belinostat - Wikipedia [en.wikipedia.org]
- 18. Frontiers | Recent Update of HDAC Inhibitors in Lymphoma [frontiersin.org]
- 19. 4SC's this compound receives Orphan Drug Designation from the European Medicines Agency - Innovations- und Gründerzentrum Biotechnologie IZB [izb-online.de]
- 20. Profile of belinostat for the treatment of relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of Different Histone Deacetylase Inhibitors in Attenuating Inflammatory Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Resminostat and Sorafenib: A Synergistic Combination Against Hepatocellular Carcinoma
A comprehensive analysis of preclinical and clinical data reveals a potent synergistic anti-tumor effect of resminostat in combination with sorafenib in hepatocellular carcinoma (HCC). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the combination therapy versus monotherapy, supported by experimental data, detailed protocols, and pathway visualizations.
The combination of the histone deacetylase (HDAC) inhibitor, this compound, and the multi-kinase inhibitor, sorafenib, has demonstrated significant promise in overcoming sorafenib resistance and enhancing therapeutic efficacy in HCC. Preclinical studies have elucidated the molecular mechanisms underlying this synergy, showing a multi-pronged attack on cancer cell proliferation, survival, and invasion. Clinical trials have further explored the safety and efficacy of this combination in patients with advanced HCC.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies, highlighting the superior efficacy of the this compound and sorafenib combination therapy.
Table 1: Preclinical Efficacy of this compound and Sorafenib Combination in HCC Cell Lines
| Cell Line | Treatment | Endpoint | Result | Citation |
| Hep3B, HLE, HLF | This compound (1 µM) + Sorafenib (5 µM) | Cell Viability (Crystal Violet, 72h) | Significant decrease in viable cells compared to single agents. | [1] |
| HLF | This compound (1 µM) + Sorafenib (5 µM) | Non-viable Cells (PI Staining, 72h) | Significant increase in non-viable cells compared to single agents. | [1] |
| HLF | This compound (1 µM) + Sorafenib (5 µM) | Apoptosis (PARP Cleavage, 48h) | Increased cleavage of PARP, indicating enhanced apoptosis. | [1] |
| HLE, HLF | This compound (1 µM) | CD44 mRNA Expression (24h) | Downregulation of the cancer stem cell marker CD44. | [2] |
| PLC/PRF/5 | This compound + Sorafenib | Cell Invasion (in presence of platelets) | Effective blockade of platelet-induced HCC cell invasion. | [3] |
Table 2: In Vivo Efficacy in an Orthotopic HCC Xenograft Model
| Treatment Group | Endpoint | Result | Citation |
| This compound + Sorafenib | Tumor Growth Reduction | More effective in reducing tumor growth compared to single agents. | [3] |
Table 3: Clinical Efficacy in Patients with Advanced HCC (SHELTER Study)
| Treatment Group | Endpoint | Result | Citation |
| This compound + Sorafenib (Second-line) | Progression-Free Survival Rate (12 weeks) | 62.5% | [1] |
| This compound Monotherapy (Second-line) | Progression-Free Survival Rate (12 weeks) | 12.5% | [1] |
| This compound + Sorafenib (Second-line) | Median Time to Progression | 6.5 months | [1] |
| This compound Monotherapy (Second-line) | Median Time to Progression | 1.8 months | [1] |
| This compound + Sorafenib (Second-line) | Median Overall Survival | 8.0 months | [1] |
| This compound Monotherapy (Second-line) | Median Overall Survival | 4.1 months | [1] |
Table 4: Clinical Efficacy in East Asian Patients with Advanced HCC (Phase I/II Study)
| Treatment Group | Subgroup | Endpoint | Result | Citation |
| This compound + Sorafenib (First-line) | Overall Population | Median Time to Progression | 2.8 months (vs. 2.8 months for sorafenib alone) | [4] |
| This compound + Sorafenib (First-line) | Overall Population | Median Overall Survival | 11.8 months (vs. 14.1 months for sorafenib alone) | [4] |
| This compound + Sorafenib (First-line) | Platelet Count ≥ 150 x 10³/mm³ | Median Time to Progression | 2.8 months (vs. 1.5 months for sorafenib alone) | [4] |
| This compound + Sorafenib (First-line) | Platelet Count ≥ 150 x 10³/mm³ | Median Overall Survival | 13.1 months (vs. 6.9 months for sorafenib alone) | [4] |
Experimental Protocols
Cell Viability Assay (Crystal Violet Staining)
-
Cell Seeding: Seed HCC cells (e.g., Hep3B, HLE, HLF) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound (e.g., 1 µM), sorafenib (e.g., 5 µM), or the combination of both for 72 hours. Include a vehicle-treated control group.
-
Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding 10% acetic acid.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of viable cells.
Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)
-
Cell Culture and Treatment: Culture HCC cells and treat with this compound, sorafenib, or the combination for the desired duration (e.g., 72 hours).
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in a binding buffer.
-
Add propidium iodide (PI) solution to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the cells using a flow cytometer.
-
Excite PI with a 488 nm laser and detect emission at ~617 nm.
-
-
Analysis: The percentage of PI-positive cells represents the population of non-viable (late apoptotic or necrotic) cells.
Western Blot Analysis for PARP Cleavage and EMT Markers
-
Protein Extraction:
-
Treat HCC cells with the respective drugs for the indicated time (e.g., 48 hours for PARP cleavage).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
For Apoptosis: Anti-PARP antibody.
-
For EMT: Anti-E-cadherin, Anti-N-cadherin, Anti-Vimentin antibodies.
-
Loading Control: Anti-β-actin or Anti-GAPDH antibody.
-
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to the loading control.
In Vivo Orthotopic Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., SCID mice).
-
Tumor Cell Implantation:
-
Surgically implant human HCC cells (e.g., Hep3B2.1-7) into the liver of the mice.
-
Allow the tumors to establish and grow to a palpable size.
-
-
Treatment:
-
Randomize the mice into treatment groups: vehicle control, this compound, sorafenib, and this compound + sorafenib.
-
Administer the drugs orally at the predetermined doses and schedule.
-
-
Monitoring:
-
Monitor tumor growth by imaging (e.g., bioluminescence or ultrasound) or by measuring tumor volume at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be used for further analysis (e.g., histology, western blotting).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synergistic mechanism of this compound and sorafenib in HCC.
Caption: Workflow for preclinical validation of this compound and sorafenib synergy.
References
- 1. This compound plus sorafenib as second-line therapy of advanced hepatocellular carcinoma - The SHELTER study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Histone deacetylase inhibitor this compound in combination with sorafenib counteracts platelet-mediated pro-tumoral effects in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the HDAC inhibitor this compound in patients with sorafenib-resistant hepatocellular carcinoma (HCC): Clinical data from the phase I/II SHELTER study. - ASCO [asco.org]
Resminostat vs. Class-Selective HDACi: A Comparative Guide to Gene Expression Effects
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors are a pivotal class of epigenetic modulators that alter chromatin structure to influence gene expression, offering significant therapeutic potential in oncology and other diseases. These agents are broadly categorized into pan-HDAC inhibitors, which target multiple HDAC isoforms across different classes, and selective-HDAC inhibitors (HDACi), which are designed to target specific HDAC isoforms or classes.
This guide provides an objective comparison of the gene expression effects of Resminostat, a broad-spectrum oral inhibitor of Class I, IIb, and IV HDACs, against those of class-selective inhibitors. By presenting supporting experimental data and methodologies, this document aims to assist researchers in selecting the appropriate tool for their specific scientific inquiries.
General Mechanism of HDAC Inhibition
HDAC inhibitors function by blocking the enzymatic activity of histone deacetylases. This leads to an accumulation of acetyl groups on the lysine residues of histone tails, neutralizing their positive charge and relaxing the chromatin structure. This "open" chromatin state allows transcription factors and RNA polymerase to access DNA, leading to changes in the expression of various genes.[1] Both activation and repression of gene expression are observed following HDACi treatment.[2]
Inhibitor Specificity Profiles
The primary distinction between this compound and class-selective inhibitors lies in their targets. This compound's broad activity against multiple classes results in a wider range of biological effects compared to inhibitors focused on a single class.
| Inhibitor | Type | Primary HDAC Targets | Representative IC50 Values |
| This compound | Broad-Spectrum (Class I, IIb, IV) | HDAC1, HDAC3, HDAC6 | HDAC1: 42.5 nMHDAC3: 50.1 nMHDAC6: 71.8 nM[3] |
| Entinostat (MS-275) | Class I-selective | HDAC1, HDAC2, HDAC3 | HDAC1: Nanomolar rangeHDAC2/3: Micromolar range[4] |
| Ricolinostat (ACY-1215) | Class IIb-selective | HDAC6 | ~11-fold more selective for HDAC6 over Class I HDACs |
Comparative Analysis of Gene Expression Changes
While direct head-to-head transcriptomic studies are limited, data from various investigations allow for a comparative analysis of the distinct gene expression signatures elicited by this compound versus class-selective inhibitors. The simultaneous inhibition of multiple HDAC classes by this compound can produce a unique transcriptional response that is not merely the sum of inhibiting each class individually.[5]
| Gene Category / Pathway | This compound (Broad-Spectrum) | Class I-Selective (e.g., Entinostat) | Class IIb-Selective (e.g., Ricolinostat) |
| Cell Cycle Control | Upregulates Caspase 3, 7, 8.[4] | Induces p21 (CDKN1A) expression, leading to G1 cell cycle arrest.[6][7] | Induces apoptosis; effects on specific cell cycle genes are less characterized than Class I inhibitors.[8] |
| Epithelial-Mesenchymal Transition (EMT) | In HCC, decreases mesenchymal gene expression (e.g., Vimentin) and increases epithelial gene expression (e.g., E-cadherin, ZO-1).[9] | Effects on EMT are context-dependent and less defined as a primary mechanism. | Primarily affects non-histone cytoplasmic proteins like α-tubulin due to HDAC6 inhibition; indirect effects on gene expression. |
| Stemness & Metastasis | Downregulates the cancer stem cell marker CD44 in HCC.[9] Downregulates genes associated with skin infiltration in CTCL.[2] | Limited direct evidence on primary stemness markers. | Can modulate pathways related to cell migration and adhesion through α-tubulin acetylation. |
| Immune Modulation | In CTCL, increases STAT4 and decreases STAT6 expression, suggesting a shift from a Th2 to a Th1 phenotype.[10] Downregulates IL-31 , a cytokine associated with pruritus.[2] | Decreases Foxp3 gene and protein expression in regulatory T cells (Tregs), inhibiting their suppressive function.[11] Upregulates immune response pathways.[12] | Downregulates IL-10 expression in lymphoma cell lines.[8] |
| Oncogenes & Tumor Suppressors | Downregulates EZH2 and STAT3 gene expression in HCC.[4] | Downregulates Androgen Receptor (AR) and its target genes in prostate cancer.[13] | Less defined direct impact on nuclear oncogene transcription compared to Class I inhibitors. |
Spotlight: this compound's Impact on EMT Signaling in HCC
In hepatocellular carcinoma (HCC), this compound has been shown to reverse the mesenchymal phenotype, which is associated with drug resistance and metastasis. By inhibiting HDACs, this compound alters the expression of key EMT-related transcription factors and markers, sensitizing cancer cells to other therapies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. New data supports this compound’s mechanism of action in CTCL maintenance therapy - 4SC AG [4sc.com]
- 3. epigentek.com [epigentek.com]
- 4. Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Entinostat, a histone deacetylase inhibitor, enhances CAR-NK cell anti-tumor activity by sustaining CAR expression [frontiersin.org]
- 11. Class I Histone Deacetylase Inhibitor Entinostat Suppresses Regulatory T Cells and Enhances Immunotherapies in Renal and Prostate Cancer Models | PLOS One [journals.plos.org]
- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 13. aacrjournals.org [aacrjournals.org]
Assessing the Safety Profile of Resminostat Versus Other HDACis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents, altering gene expression and inducing cell cycle arrest and apoptosis in malignant cells. While their efficacy is well-documented in certain hematological malignancies, their safety profiles can vary, presenting distinct challenges in clinical management. This guide provides an objective comparison of the safety profile of Resminostat, an oral pan-HDAC inhibitor, with other approved HDAC inhibitors: Vorinostat, Romidepsin, Belinostat, and Panobinostat. The information is supported by experimental data from key clinical trials to aid in research and development decisions.
Executive Summary of Safety Profiles
HDAC inhibitors as a class are associated with a range of adverse events, most commonly including gastrointestinal disturbances, fatigue, and hematological toxicities. However, the incidence and severity of these events can differ between agents, likely due to variations in their chemical structures, HDAC isoform selectivity, and off-target effects.
This compound has demonstrated a generally manageable and reversible side-effect profile in clinical trials, with the most frequent adverse events being of a gastrointestinal and hematological nature.[1] Comparatively, other HDAC inhibitors show varied dominant toxicities. Panobinostat , for instance, is often associated with significant gastrointestinal issues and myelosuppression.[2][3][4] Romidepsin has raised concerns due to its potential for cardiac-related adverse events, including ECG changes.[5][6] Vorinostat and Belinostat also present with gastrointestinal and hematological side effects, with fatigue being a prominent complaint.[7][8][9][10][11]
Comparative Analysis of Adverse Events
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) observed in the pivotal clinical trials for each HDAC inhibitor. It is important to note that these trials were conducted in different patient populations and tumor types, which can influence the observed safety profiles. Direct head-to-head comparative trials are limited.
Hematological Adverse Events
| Adverse Event | This compound (RESMAIN) | Vorinostat (CTCL Pivotal Trial)[12] | Romidepsin (PTCL Pivotal Study)[13][14] | Belinostat (BELIEF Study)[7][15][16] | Panobinostat (PANORAMA-1)[2][3][4] |
| Thrombocytopenia | Common | 26% (All Grades) | 24% (Grade ≥3) | 13% (Grade 3-4) | 67% (Grade 3/4) |
| Anemia | Not Specified | 14% (All Grades) | Not Specified | 10.8% (Grade 3-4) | Not Specified |
| Neutropenia | Not Specified | Not Specified | 20% (Grade ≥3) | 13% (Grade 3-4) | 35% (Grade 3/4) |
Non-Hematological Adverse Events
| Adverse Event | This compound (RESMAIN)[1] | Vorinostat (CTCL Pivotal Trial)[10][12] | Romidepsin (PTCL Pivotal Study)[13][14] | Belinostat (BELIEF Study)[7][15][16] | Panobinostat (PANORAMA-1)[2][3][4] |
| Nausea | Common | 41% (All Grades) | Common | Common | Not Specified |
| Diarrhea | Common | 52% (All Grades) | Not Specified | Not Specified | 68% (All Grades) |
| Fatigue | Not Specified | 52% (All Grades) | Common | 5% (Grade 3-4) | 57% (Asthenia/Fatigue) |
| Vomiting | Common | Not Specified | Common | Not Specified | Not Specified |
| Infections | Not Specified | Not Specified | 19% (All types, Grade ≥3) | 6% (Pneumonia, Grade 3-4) | Not Specified |
| Cardiac Events | Not Specified | Not Specified | ECG changes noted | Not Specified | QT prolongation reported |
Detailed Experimental Protocols of Key Clinical Trials
Understanding the methodologies of the pivotal trials is crucial for interpreting the safety data.
This compound: RESMAIN Trial
-
Objective: To evaluate the efficacy and safety of this compound as maintenance treatment in patients with advanced-stage cutaneous T-cell lymphoma (CTCL) who have achieved disease control with systemic therapy.
-
Study Design: A multi-center, double-blind, randomized, placebo-controlled study.[17] 201 patients were randomized 1:1 to receive either this compound or placebo.[1][18]
-
Patient Population: Adults with advanced-stage (Stage IIB-IVB) mycosis fungoides (MF) or Sézary syndrome (SS) who had achieved disease control with prior systemic therapy.
-
Dosing: this compound administered orally.
-
Adverse Event Monitoring: Adverse events were monitored throughout the study and for 30 days after the last dose. The severity of AEs was graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Vorinostat: Pivotal Trial in CTCL
-
Objective: To determine the efficacy and safety of Vorinostat in patients with persistent, progressive, or recurrent CTCL.
-
Study Design: A single-arm, open-label, multicenter trial. 74 patients were enrolled.[12]
-
Patient Population: Patients with stage IB or higher CTCL who had failed two prior systemic therapies, one of which must have included bexarotene.[12]
-
Dosing: Vorinostat 400 mg orally once daily. Dose reductions to 300 mg daily or 300 mg for 5 days a week were permitted for toxicity.[12]
-
Adverse Event Monitoring: Safety was assessed through regular monitoring of clinical and laboratory parameters. Adverse events were graded using the NCI-CTCAE version 3.0.
Romidepsin: Pivotal Study in PTCL
-
Objective: To confirm the efficacy and safety of Romidepsin in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).
-
Study Design: An international, pivotal, single-arm, phase II trial. 130 patients with histologically confirmed PTCL were included in the analysis.[13]
-
Patient Population: Patients with PTCL who were refractory to or had relapsed after at least one prior systemic therapy.
-
Dosing: Romidepsin 14 mg/m² as a 4-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[13]
-
Adverse Event Monitoring: All patients who received at least one dose of Romidepsin were evaluated for safety. Toxicities were graded according to the NCI-CTCAE version 3.0.
Belinostat: BELIEF Study in PTCL
-
Objective: To evaluate the efficacy and safety of single-agent Belinostat in patients with relapsed or refractory PTCL.
-
Study Design: A phase II, non-randomized, open-label study. 129 patients were enrolled.[7]
-
Patient Population: Patients with confirmed PTCL who had progressed after at least one prior therapy. Key inclusion criteria included measurable disease and adequate organ function. Patients with a platelet count < 50,000/µL were excluded.[15]
-
Dosing: Belinostat 1,000 mg/m² administered as a 30-minute intravenous infusion on days 1 to 5 of a 21-day cycle.[7]
-
Adverse Event Monitoring: Safety was assessed by monitoring adverse events, laboratory tests, vital signs, and ECGs. Adverse events were graded using the NCI-CTCAE version 3.0.
Panobinostat: PANORAMA-1 Trial in Multiple Myeloma
-
Objective: To evaluate the efficacy and safety of Panobinostat in combination with bortezomib and dexamethasone in patients with relapsed or relapsed and refractory multiple myeloma.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 trial. 768 patients were randomized 1:1.[2]
-
Patient Population: Patients with relapsed or relapsed and refractory multiple myeloma who had received one to three prior treatment regimens.[2]
-
Dosing: Panobinostat 20 mg orally on days 1, 3, 5, 8, 10, and 12 of a 21-day cycle, in combination with bortezomib and dexamethasone.[19]
-
Adverse Event Monitoring: Safety and tolerability were assessed by monitoring adverse events, laboratory values, ECGs, and vital signs. Adverse events were graded according to the NCI-CTCAE version 4.03.
Mechanistic Insights into Differential Toxicities
The varying safety profiles of HDAC inhibitors can be partly attributed to their differing selectivity for HDAC isoforms and their off-target activities.
Caption: Mechanisms of HDACi-associated toxicities.
The pan-HDAC inhibitory nature of drugs like Panobinostat may contribute to its broad range of side effects, including significant gastrointestinal and hematological toxicities, by affecting a wide array of cellular processes.[20][21] In contrast, the cardiac effects observed with Romidepsin may be linked to its influence on cardiac ion channels, a potential off-target effect.[5] The development of isoform-selective HDAC inhibitors is an ongoing strategy to mitigate some of these toxicities by targeting specific HDACs implicated in tumorigenesis while sparing those involved in normal cellular functions.[22][23][24]
Experimental Workflow for Assessing HDACi Safety in Preclinical Models
A typical preclinical workflow to assess the safety profile of a novel HDAC inhibitor would involve a multi-tiered approach.
Caption: Preclinical safety assessment workflow for HDACis.
This process begins with in vitro assays to assess cytotoxicity against normal cells and screen for potential off-target effects, such as inhibition of hERG channels (predictive of cardiac QT prolongation) and cytochrome P450 enzymes (predictive of drug-drug interactions). Promising candidates then advance to in vivo studies in rodent and non-rodent species to determine the maximum tolerated dose (MTD), identify target organs of toxicity, and evaluate cardiovascular safety through ECG monitoring. These studies are conducted under Good Laboratory Practice (GLP) regulations to support an Investigational New Drug (IND) application.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. PANORAMA-1 study to assess efficacy of panobinostat in combination with dexamethasone and bortezomib [multiplemyelomahub.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Panobinostat plus bortezomib and dexamethasone in previously treated multiple myeloma: outcomes by prior treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Romidepsin-associated cardiac toxicity and ECG changes: A case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. dovepress.com [dovepress.com]
- 12. cdn.mdedge.com [cdn.mdedge.com]
- 13. Results from a pivotal, open-label, phase II study of romidepsin in relapsed or refractory peripheral T-cell lymphoma after prior systemic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. romidepsin-for-the-treatment-of-relapsed-refractory-peripheral-t-cell-lymphoma-pivotal-study-update-demonstrates-durable-responses - Ask this paper | Bohrium [bohrium.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4SC - this compound and RESMAIN Study Update - 4SC AG [4sc.com]
- 18. pharmiweb.com [pharmiweb.com]
- 19. Updated results from the PANORAMA 1 trial: OS of patients with relapsed MM treated with panobinostat plus bortezomib and dexamethasone [multiplemyelomahub.com]
- 20. Panobinostat - Wikipedia [en.wikipedia.org]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chemical origins of isoform selectivity in histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Resminostat: A Comparative Analysis of its Anti-Proliferative Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Resminostat, an orally bioavailable pan-histone deacetylase (HDAC) inhibitor, has demonstrated significant anti-neoplastic activity in a variety of cancer models. By inhibiting HDAC enzymes, this compound alters chromatin structure, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.[1][2] This guide provides a comparative analysis of the anti-proliferative effects of this compound across a panel of cancer cell lines, supported by experimental data and detailed methodologies.
Quantitative Analysis of Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines, showcasing its differential efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Head and Neck Squamous Cell Carcinoma | |||
| SCC25 | Head and Neck Squamous Cell Carcinoma | 0.775 | [2] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 1.572 | [2] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 0.899 | [2] |
| Hepatocellular Carcinoma | |||
| Hep3B | Hepatocellular Carcinoma | 5.9 | |
| HLE | Hepatocellular Carcinoma | 3.7 | |
| HLF | Hepatocellular Carcinoma | 2.0 | |
| Multiple Myeloma | |||
| OPM-2 | Multiple Myeloma | Not explicitly stated, but growth inhibition observed at 1 µM | [3] |
| NCI-H929 | Multiple Myeloma | Not explicitly stated, but growth inhibition observed at 1 µM | [3] |
| U266 | Multiple Myeloma | Not explicitly stated, but growth inhibition observed at 1 µM | [3] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-proliferative effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. As a histone deacetylase inhibitor, its primary mechanism involves increasing histone acetylation, which leads to changes in gene expression.
Caption: Signaling pathway of this compound's anti-proliferative effects.
In multiple myeloma cells, this compound has been shown to induce G0/G1 cell cycle arrest, accompanied by a decrease in cyclin D1, CDC25A, CDK4, and Rb levels, and an upregulation of the p21 gene.[3] Furthermore, it interferes with the Akt signaling pathway by reducing the phosphorylation of 4E-BP1 and p70S6K.[3] The modulation of apoptosis is also a key mechanism, with increased expression of the pro-apoptotic proteins Bim and Bax, and decreased levels of the anti-apoptotic protein Bcl-xL.[3] This culminates in the activation of caspases 3, 8, and 9.[3]
Experimental Methodologies
The following sections detail the typical experimental protocols used to assess the anti-proliferative effects of this compound.
Cell Culture and Drug Treatment
Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experimental assays, cells are seeded in multi-well plates and allowed to adhere overnight. This compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then diluted to the desired concentrations in culture medium for treating the cells.
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of this compound is commonly determined using a colorimetric MTT assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the drug for a specified period, typically 48 or 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry)
The effect of this compound on cell cycle distribution is analyzed by flow cytometry using propidium iodide (PI) staining.
-
Cell Treatment: Cells are treated with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Caption: Workflow for assessing this compound's anti-proliferative effects.
Conclusion
This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines, albeit with varying efficacy. Its mechanism of action, centered on HDAC inhibition, leads to the modulation of critical signaling pathways that control cell cycle progression and apoptosis. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers investigating the therapeutic potential of this compound and for the design of future pre-clinical and clinical studies. Further research is warranted to explore the full spectrum of its anti-cancer activity and to identify predictive biomarkers for patient stratification.
References
Safety Operating Guide
Proper Disposal Procedures for Resminostat
Resminostat is a potent histone deacetylase (HDAC) inhibitor suspected of causing genetic defects and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative that this compound and any associated waste are handled and disposed of with strict adherence to safety protocols and regulatory guidelines to protect both laboratory personnel and the environment. This guide provides essential information for the safe handling and proper disposal of this compound.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid powder, solutions, or waste), personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Protective Clothing: A lab coat or other protective clothing should be worn.[1]
-
Eye and Face Protection: Safety glasses with side shields or goggles are required. A face shield may be necessary when handling larger quantities or if there is a risk of splashing.[1]
-
Respiratory Protection: If handling the solid form outside of a ventilated enclosure (like a chemical fume hood) or if aerosol formation is possible, a suitable respirator should be used.
Waste Segregation and Handling
Proper segregation of waste at the point of generation is critical. This compound waste should never be mixed with general laboratory or non-hazardous waste.
-
Designated Waste Streams: As an antineoplastic (cytotoxic) agent, this compound waste must be segregated into a designated hazardous waste stream.[3]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste," "Cytotoxic Waste," or as required by your institution's and local regulations. The label should identify the contents, including "this compound."
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong acids, strong bases, strong oxidizing agents, or strong reducing agents to avoid hazardous reactions.[1][2]
Step-by-Step Disposal Procedures
The recommended disposal method for this compound and its contaminated materials is through an approved hazardous waste disposal facility, typically involving high-temperature incineration.[2][3]
For Solid this compound Waste (e.g., unused powder, contaminated weigh boats):
-
Collection: Carefully collect all solid waste in a designated, leak-proof, and sealable hazardous waste container.
-
Container Type: Use a container specifically designated for cytotoxic or antineoplastic waste.
-
Labeling: Ensure the container is clearly labeled with the contents and appropriate hazard symbols.
-
Storage: Store the sealed container in a secure, designated hazardous waste accumulation area, away from incompatible materials, until it is collected by a licensed waste disposal contractor.
For Liquid this compound Waste (e.g., stock solutions, experimental media):
-
Do Not Pour Down the Drain: Due to its high aquatic toxicity, this compound solutions must never be disposed of down the sink.[2] Avoid any release to the environment.[2]
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant hazardous waste container (e.g., a properly rated plastic carboy).
-
Labeling: Clearly label the container with "Hazardous Waste," the name "this compound," the solvent(s) used, and an approximate concentration.
-
Storage: Keep the container sealed when not in use and store it in a secondary containment tray within a designated hazardous waste accumulation area.
For Contaminated Labware and PPE (e.g., pipette tips, empty containers, gloves):
-
Sharps: Needles, scalpels, or other contaminated sharps must be placed directly into a designated sharps container for cytotoxic waste.
-
Non-Sharps: Other contaminated items like gloves, bench paper, and pipette tips should be collected in a dedicated hazardous waste bag (typically a distinct color like yellow or purple, as per institutional policy) inside a rigid, labeled container.
-
Empty Containers: Empty this compound vials or bottles are still considered hazardous waste. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[4] After triple-rinsing, the defaced or removed-label container can be disposed of according to institutional guidelines, which may still require it to be handled as hazardous waste.[4]
Data Presentation: this compound Solubility
This information is crucial for preparing solutions and understanding the solvent waste that will be generated.
| Solvent | Approximate Solubility |
| DMSO | ~10 mg/mL[5] |
| Dimethylformamide (DMF) | ~0.5 mg/mL[5] |
| PBS (pH 7.2) | ~0.5 mg/mL[5] |
Note: Aqueous solutions are not recommended for storage for more than one day.[5]
Mandatory Visualizations
Experimental Workflow: this compound Waste Disposal
This diagram outlines the logical steps for the proper segregation and disposal of different types of waste generated when working with this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
Signaling Pathway: Mechanism of Action of this compound
This diagram illustrates how this compound, as an HDAC inhibitor, impacts cellular processes leading to anti-tumor effects.
Caption: this compound inhibits HDAC, leading to histone hyperacetylation and anti-tumor effects.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
